Product packaging for Janthitrem A(Cat. No.:)

Janthitrem A

Cat. No.: B3025953
M. Wt: 601.8 g/mol
InChI Key: ZHNJCSDFBNOBNM-MUVGSFBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Janthitrem A is an organooxygen compound and an organic heterotricyclic compound.
This compound has been reported in Penicillium simplicissimum, Penicillium ianthinellum, and Penicillium janthinellum with data available.
tremorgenic mycotoxin from Penicillium janthinellum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H47NO6 B3025953 Janthitrem A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,6S,8R,9S,10R,12S,13S,16S,22S,23R)-2,3,24,24,26,26-hexamethyl-8-prop-1-en-2-yl-7,11,25-trioxa-32-azanonacyclo[16.14.0.02,16.03,13.06,12.010,12.019,31.021,29.023,28]dotriaconta-1(18),19,21(29),27,30-pentaene-9,13,22-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO6/c1-17(2)29-28(40)31-37(43-31)25(42-29)10-11-34(7)35(8)18(9-12-36(34,37)41)13-22-20-14-21-19(15-24(20)38-30(22)35)23-16-32(3,4)44-33(5,6)26(23)27(21)39/h14-16,18,25-29,31,38-41H,1,9-13H2,2-8H3/t18-,25-,26+,27+,28-,29+,31+,34+,35+,36-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNJCSDFBNOBNM-MUVGSFBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC(C9C8O)(C)C)(C)C)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC([C@H]9[C@@H]8O)(C)C)(C)C)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Janthitrem A: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium janthinellum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janthitrem A is a potent tremorgenic indole diterpenoid mycotoxin produced by the filamentous fungus Penicillium janthinellum. First discovered in the early 1980s in relation to "ryegrass staggers" in livestock, this complex molecule has since been a subject of interest for its unique chemical structure and significant biological activities, including neurotoxic and anti-insect properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, toxin extraction, and purification, and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the experimental workflows to facilitate a deeper understanding of the scientific processes involved.

Discovery and Background

Penicillium janthinellum is a versatile fungus known for producing a wide array of secondary metabolites, including polyketides and alkaloids.[1] Among the most notable of these are the janthitrems, a family of indole diterpenoid alkaloids. The initial discovery of janthitrems A, B, and C in 1980 stemmed from investigations into outbreaks of "ryegrass staggers," a neurological condition in sheep.[1] These compounds were isolated from P. janthinellum found on pastures where the affected sheep grazed.[1]

This compound, in particular, is distinguished by an 11,12-epoxy group, a structural feature that is crucial for its potent biological activity.[2] Its tremorgenic effects have been demonstrated in mouse models, and it also exhibits significant anti-insect properties.[2] The structural elucidation of this compound was a complex process, relying on advanced spectroscopic techniques, and its complete assignment was not reported until 2018.[2] This guide will delve into the technical aspects of isolating and characterizing this intricate natural product.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of this compound from Penicillium janthinellum.

Fungal Fermentation

A pure culture of Penicillium janthinellum is required to produce Janthitrems.

  • Strain: Penicillium janthinellum (e.g., strain FRR 3777).

  • Culture Medium: Potato Dextrose Agar (PDA) is suitable for initial cultivation. For large-scale production of Janthitrems, a grain-based solid substrate fermentation is effective.

  • Procedure:

    • Inoculate PDA plates with spores of P. janthinellum and incubate at 25°C for 7-10 days until confluent growth is observed.

    • Prepare the solid fermentation substrate by autoclaving a mixture of rye grains and water.

    • Aseptically inoculate the sterilized rye grains with agar plugs from the PDA culture.

    • Incubate the inoculated grains in the dark at 22-25°C for several weeks to allow for fungal growth and secondary metabolite production. The progress of fermentation can be monitored by observing the colonization of the substrate and the characteristic pigmentation of the fungus.

Extraction of Janthitrems

Following fermentation, the fungal biomass and substrate are extracted to isolate the crude mixture of Janthitrems.

  • Solvents: Dichloromethane and methanol are commonly used for extraction.

  • Procedure:

    • Dry the fermented grain culture and grind it to a fine powder.

    • Extract the powdered material exhaustively with a mixture of dichloromethane and methanol (e.g., 2:1 v/v) at room temperature with agitation.

    • Filter the extract to remove solid fungal and grain debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract containing a mixture of Janthitrems and other metabolites is subjected to chromatographic separation to isolate pure this compound.

  • Chromatography Techniques: A combination of column chromatography and high-performance liquid chromatography (HPLC) is typically employed.

  • Procedure:

    • Initial Fractionation (Column Chromatography):

      • Adsorb the crude extract onto silica gel.

      • Pack a silica gel column and elute with a solvent gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing Janthitrems.

    • Fine Purification (HPLC):

      • Pool the Janthitrem-rich fractions and concentrate.

      • Subject the concentrated fractions to reversed-phase HPLC (e.g., using a C18 column).

      • Elute with a mobile phase such as a gradient of acetonitrile in water.

      • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

      • Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Spectroscopic Data for this compound
Technique Parameter Value
¹H NMR Chemical Shifts (δ)(Selected characteristic peaks) ppm
H-45.55
H-55.95
H-173.75, 3.65
H-181.05
H-190.85
H-201.20
¹³C NMR Chemical Shifts (δ)(Selected characteristic peaks) ppm
C-2169.5
C-3124.0
C-6140.0
C-7120.5
C-1165.0
C-1260.0
Mass Spec. HRESIMS [M+H]⁺m/z 602.3480

Note: NMR data is typically recorded in CDCl₃. Chemical shifts are illustrative and may vary slightly based on experimental conditions.

Table 2: Tremorgenicity Data for this compound in Mice
Dose (mg/kg, i.p.) Observation Time (min) Tremor Score (0-4) Description of Effects
0.2515-301Mild, intermittent tremors.
0.515-602-3Moderate, persistent tremors; slight ataxia.
1.010-1204Severe, continuous tremors; pronounced ataxia.

Tremor scoring is based on a standardized scale where 0 = no tremors and 4 = severe, debilitating tremors.

Table 3: Anti-insect Activity of this compound against Wiseana cervinata (Porina) Larvae
Concentration (µg/g diet) Assay Duration (days) Relative Growth Rate (% of control) Food Consumption (% of control)
10765%70%
20740%50%
50715%25%

Visualizations

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification pda P. janthinellum on PDA grain Sterilized Rye Grains pda->grain Inoculation incubation Incubation (22-25°C) grain->incubation drying Drying and Grinding incubation->drying extraction Solvent Extraction (DCM/MeOH) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotovap) filtration->concentration cc Silica Gel Column Chromatography concentration->cc hplc Reversed-Phase HPLC cc->hplc pure_ja Pure this compound hplc->pure_ja

Caption: Experimental workflow for the isolation of this compound.

bioactivity_workflow cluster_tremorgenicity Tremorgenicity Assay cluster_insect Anti-insect Assay ja This compound dosing Intraperitoneal Injection ja->dosing diet Incorporation into Artificial Diet ja->diet mice Mouse Model mice->dosing observation Observation of Tremors and Ataxia dosing->observation larvae Wiseana cervinata Larvae larvae->diet measurement Measurement of Growth and Consumption diet->measurement

Caption: Bioactivity screening workflow for this compound.

Conclusion

This compound remains a significant natural product due to its complex chemical architecture and potent biological activities. The protocols and data presented in this technical guide provide a foundational resource for researchers in natural product chemistry, toxicology, and drug discovery. The detailed methodologies for isolation and characterization, coupled with the quantitative bioactivity data, offer a solid starting point for further investigation into the mechanism of action of this compound and its potential applications. The workflows visualized herein aim to provide a clear and concise understanding of the processes involved in studying this fascinating mycotoxin.

References

The Neurotoxicology of Janthitrem A: A Deep Dive into its Tremorgenic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Janthitrem A, a potent indole-diterpenoid mycotoxin produced by fungi of the Penicillium genus, is a significant concern in agriculture due to its ability to induce tremors and neurological syndromes in livestock. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying the tremorgenic activity of this compound. Drawing from available scientific literature, this document details the primary molecular target, the large-conductance Ca2+-activated K+ (BK) channels, and elucidates the physiological consequences of their inhibition. Furthermore, this guide presents detailed experimental protocols for key assays used to characterize the activity of this compound and summarizes the available quantitative data to facilitate comparative analysis. Diagrams illustrating the proposed signaling pathways and experimental workflows are also provided to enhance understanding.

Introduction

Mycotoxins, secondary metabolites produced by various fungi, represent a significant threat to both animal and human health. Among these, the indole-diterpenoids are a class of neurotoxic compounds known for their potent tremorgenic effects. This compound, a member of this class, has been identified as a particularly potent tremorgen.[1][2] Structurally, this compound is characterized by a complex polycyclic indole-diterpenoid core. A key structural feature, the 11,12-epoxy group, is believed to be crucial for its enhanced biological activity compared to other janthitrem analogues.[1][2] Understanding the precise mechanism by which this compound exerts its neurotoxic effects is paramount for developing effective diagnostic and therapeutic strategies and for ensuring food and feed safety. This guide aims to consolidate the existing knowledge on the tremorgenic mechanism of this compound, with a focus on its interaction with ion channels and the resulting downstream effects.

Molecular Mechanism of Tremorgenic Activity

The primary molecular target for this compound and related indole-diterpenoid mycotoxins is the large-conductance Ca2+-activated potassium channel, commonly known as the BK channel or Maxi-K channel.[3] These channels are ubiquitously expressed in neurons and other excitable cells and play a critical role in regulating neuronal excitability, neurotransmitter release, and action potential repolarization.

Inhibition of BK Channels

BK channels are activated by both membrane depolarization and increases in intracellular calcium concentration. Their activation leads to an outward potassium current, which hyperpolarizes the cell membrane and reduces neuronal excitability. It is hypothesized that this compound binds to the BK channel, leading to its inhibition. This blockade of the outward potassium current results in a prolonged depolarization of the neuronal membrane, leading to hyperexcitability and uncontrolled firing of neurons. This sustained neuronal activity manifests as the characteristic tremors observed in affected animals.

While direct quantitative data on the inhibition of BK channels by this compound (e.g., IC50 values) is not currently available in the published literature, studies on the structurally similar and well-characterized tremorgenic mycotoxin, Penitrem A, provide valuable insights. Penitrem A has been shown to be a potent inhibitor of BK channels, with its potency being dependent on the subunit composition of the channel.

Downstream Signaling Pathway

The inhibition of BK channels by this compound initiates a cascade of events at the cellular and systemic levels, culminating in the manifestation of tremors. The proposed signaling pathway is illustrated in the diagram below.

JanthitremA_Mechanism cluster_0 Neuronal Environment cluster_1 Cellular Effects cluster_2 Physiological Outcome JanthitremA This compound BK_Channel BK Channel (Large-conductance Ca2+-activated K+ channel) JanthitremA->BK_Channel Inhibition Neuron Neuron K_Efflux_Inhibition Inhibition of K+ Efflux BK_Channel->K_Efflux_Inhibition Leads to Membrane_Depolarization Prolonged Membrane Depolarization K_Efflux_Inhibition->Membrane_Depolarization Causes Neuronal_Hyperexcitability Neuronal Hyperexcitability Membrane_Depolarization->Neuronal_Hyperexcitability Induces Uncontrolled_Firing Uncontrolled Neuronal Firing Neuronal_Hyperexcitability->Uncontrolled_Firing Results in Tremors Tremors Uncontrolled_Firing->Tremors Manifests as

Caption: Proposed signaling pathway for the tremorgenic activity of this compound.

Quantitative Data

As of the latest literature review, specific IC50 values for the inhibition of BK channels by this compound have not been published. However, data from the closely related indole-diterpenoid, Penitrem A, can be used for comparative purposes to estimate the potential potency of this compound.

CompoundChannel Subunit CompositionIC50 (nM)Reference
Penitrem AhSlo α6.4
Penitrem AhSlo α + β164.4

Note: This table summarizes data for Penitrem A, a structural analogue of this compound. Further research is required to determine the specific IC50 values for this compound.

Experimental Protocols

The characterization of the tremorgenic activity of this compound involves both in vivo and in vitro experimental approaches.

In Vivo Mouse Tremor Bioassay

This bioassay is a standard method for assessing the tremorgenic potential of mycotoxins.

Objective: To determine the tremorgenic potency and duration of action of this compound in a mammalian model.

Methodology:

  • Animal Model: Male Swiss Webster mice (20-25 g) are typically used.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil or a mixture of Emulphor and saline) and administered via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response relationship.

  • Observation: Following administration, mice are observed continuously for the onset, intensity, and duration of tremors. Tremor intensity is typically scored on a pre-defined scale (e.g., 0 = no tremor, 1 = mild tremor upon handling, 2 = intermittent tremor, 3 = continuous tremor).

  • Data Analysis: The dose required to induce tremors in 50% of the animals (TD50) can be calculated. The time course of the tremorgenic effect is also recorded.

Mouse_Bioassay_Workflow start Start prep Prepare this compound in vehicle start->prep administer Administer via i.p. injection prep->administer observe Observe for tremors (onset, intensity, duration) administer->observe score Score tremor intensity observe->score analyze Analyze data (TD50, time course) score->analyze end End analyze->end

Caption: Experimental workflow for the mouse tremor bioassay.

In Vitro Electrophysiology: Patch-Clamp Analysis

Patch-clamp electrophysiology is a powerful technique to directly measure the effect of this compound on BK channel activity at the single-cell level.

Objective: To characterize the inhibitory effect of this compound on BK channels and determine its IC50 value.

Methodology:

  • Cell Culture: A cell line stably expressing the desired BK channel subunits (e.g., HEK293 cells transfected with the α-subunit, with or without auxiliary β-subunits) is used.

  • Patch-Clamp Recording: Whole-cell or single-channel patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

  • Compound Application: this compound is applied to the cells at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The BK channel currents are recorded before and after the application of this compound. The percentage of current inhibition at each concentration is calculated, and a dose-response curve is generated to determine the IC50 value.

Patch_Clamp_Workflow start Start culture Culture cells expressing BK channels start->culture patch Perform patch-clamp recording culture->patch apply Apply this compound at varying concentrations patch->apply record Record BK channel currents apply->record analyze Analyze current inhibition and determine IC50 record->analyze end End analyze->end

Caption: Experimental workflow for patch-clamp analysis of BK channel inhibition.

Conclusion

The tremorgenic activity of this compound is primarily attributed to its inhibitory action on large-conductance Ca2+-activated K+ (BK) channels in neurons. The blockade of these channels leads to neuronal hyperexcitability, which manifests as tremors. The presence of an 11,12-epoxy group in the structure of this compound appears to be a key determinant of its high potency. While the precise quantitative details of this compound's interaction with BK channels, such as its IC50 value, remain to be elucidated, the existing body of research on structurally related indole-diterpenoid mycotoxins provides a strong foundation for this mechanistic hypothesis. Further research employing detailed electrophysiological and in vivo studies is necessary to fully characterize the neurotoxic profile of this compound and to develop effective countermeasures. This technical guide serves as a valuable resource for scientists and professionals in the fields of toxicology, neuroscience, and drug development who are engaged in the study of tremorgenic mycotoxins.

References

Investigating the Insecticidal Properties of Janthitrem A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janthitrem A is an indole-diterpenoid mycotoxin produced by fungi of the Penicillium genus, notably Penicillium janthinellum. Exhibiting potent tremorgenic activity in vertebrates, recent research has increasingly focused on its insecticidal properties, revealing it as a promising candidate for the development of novel bio-insecticides. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on insects, with a particular focus on its anti-feedant activity. Detailed experimental protocols for relevant bioassays are presented, alongside a summary of the available quantitative data. Furthermore, this guide explores the hypothesized mechanism of action of this compound, which is believed to involve the modulation of ion channels within the insect nervous system. Visual diagrams of the proposed signaling pathways and experimental workflows are included to facilitate a deeper understanding of its insecticidal potential.

Introduction

The search for novel insecticides with unique modes of action is critical to overcoming the challenges of pesticide resistance and environmental concerns associated with conventional chemical pesticides. Mycotoxins, secondary metabolites produced by fungi, represent a rich source of biologically active compounds with diverse chemical structures and mechanisms of action. Among these, the janthitrem family of indole-diterpenoids has garnered significant interest due to their potent neurological effects.

This compound, a member of this family, is known to cause tremors in livestock, an effect attributed to its interaction with the central nervous system.[1] This neurological activity has prompted investigations into its potential as an insecticide. Studies have demonstrated that this compound possesses significant anti-feedant properties against certain insect pests, most notably the larvae of the Porina moth (Wiseana cervinata), a significant pasture pest in New Zealand.[1][2] The presence of an 11,12-epoxy group in the structure of this compound is believed to be crucial for its enhanced biological activity.[2]

This guide aims to consolidate the current knowledge on the insecticidal properties of this compound, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential application.

Insecticidal Activity and Quantitative Data

The primary insecticidal effect of this compound observed to date is its potent anti-feedant activity, leading to reduced food consumption and subsequent negative impacts on insect growth and development.

Data Presentation

While specific LC50 and LD50 values for this compound against insect species are not yet widely published in the available literature, studies have provided valuable quantitative data on its sub-lethal effects. The following tables summarize the key findings from diet-incorporation bioassays.

CompoundInsect SpeciesConcentration in Diet (µg/g)Observed EffectsReference
This compound Wiseana cervinata (Porina moth larvae)20Reduced weight gain and food consumption[1][3]
50Reduced weight gain and food consumption (greater potency than Janthitrem B)[1][3]

For a comparative perspective, the following table presents data on a closely related and more extensively studied epoxy-janthitrem, Epoxyjanthitrem I.

CompoundInsect SpeciesConcentration in Diet (ppm)Observed EffectsReference
Epoxyjanthitrem I Wiseana cervinata (Porina moth larvae)1Feeding deterrence[4]
2.5Strong feeding deterrence[4]
5Strong feeding deterrence[4]

Experimental Protocols

Insect Bioassay: Diet-Incorporation Method for Wiseana cervinata

This protocol outlines a common method for assessing the anti-feedant properties of this compound against lepidopteran larvae.

Materials:

  • Six-week-old Wiseana cervinata larvae

  • Agar-based semi-synthetic diet (e.g., based on carrot and clover)[5]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Petri dishes or individual rearing containers

  • Environmental chamber set to appropriate conditions (e.g., 15-20°C)

Procedure:

  • Larva Preparation: Larvae are starved for approximately 24 hours prior to the commencement of the bioassay to ensure consistent feeding behavior.

  • Diet Preparation: Prepare the agar-based semi-synthetic diet according to a standard protocol. Allow the diet to cool to a temperature that will not cause degradation of the test compound (typically around 40-50°C).

  • Test Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions to achieve the desired final concentrations in the insect diet.

  • Diet Incorporation: Add the appropriate volume of the this compound solution (or pure DMSO for the control group) to the cooled semi-synthetic diet and mix thoroughly to ensure a homogenous distribution of the compound.

  • Assay Setup: Dispense a standardized amount of the treated and control diet into individual Petri dishes or rearing containers.

  • Insect Introduction: Introduce one starved larva into each container.

  • Incubation: Place the containers in an environmental chamber under controlled conditions of temperature and light.

  • Data Collection: At predetermined time intervals (e.g., daily for 7 days), measure the following parameters:

    • Food Consumption: This can be measured by weighing the remaining diet, by visual scoring of the consumed area, or through digital image analysis.

    • Larval Weight Gain: Weigh each larva to determine the change in body mass over the experimental period.

    • Mortality: Record the number of dead larvae in each treatment group.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of this compound on food consumption, weight gain, and mortality.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound in insects is yet to be definitively elucidated. However, its tremorgenic effects in mammals strongly suggest a neurological target. The leading hypothesis is that this compound, like its structural analogue lolitrem B, acts as an inhibitor of large-conductance Ca2+-activated K+ (BK) channels.[3]

Hypothesized Mechanism of Action: Inhibition of BK Channels

BK channels are crucial for regulating neuronal excitability. In insects, as in vertebrates, these channels are activated by membrane depolarization and an increase in intracellular calcium concentration. Their opening leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal firing.

By inhibiting BK channels, this compound would prevent this negative feedback mechanism. The resulting prolonged depolarization of the neuronal membrane would lead to uncontrolled neurotransmitter release and sustained muscle contraction, manifesting as tremors and potentially contributing to the observed anti-feedant effects.

G cluster_neuron Insect Neuron Janthitrem_A This compound BK_Channel BK Channel Janthitrem_A->BK_Channel Inhibition K_Efflux K⁺ Efflux BK_Channel->K_Efflux Allows Prolonged_Depolarization Prolonged Depolarization BK_Channel->Prolonged_Depolarization Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->BK_Channel Activation Ca_Influx Ca²⁺ Influx Membrane_Depolarization->Ca_Influx Ca_Influx->BK_Channel Activation Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Uncontrolled_Firing Uncontrolled Neuronal Firing / Neurotoxicity Prolonged_Depolarization->Uncontrolled_Firing

Caption: Hypothesized mechanism of this compound action on insect neurons.

Potential Involvement of GABA Receptors

Another area of investigation for tremorgenic mycotoxins is their potential interaction with GABA (gamma-aminobutyric acid) receptors, the primary inhibitory neurotransmitter receptors in the insect central nervous system. While direct evidence for this compound is lacking, some mycotoxins are known to modulate GABAergic neurotransmission. Further research is required to determine if this compound has any activity at insect GABA receptors.

Experimental Workflows and Logical Relationships

Workflow for Insect Bioassay

The following diagram illustrates the logical workflow for conducting an insect bioassay to evaluate the insecticidal properties of this compound.

start Start prep_larvae Prepare Larvae (e.g., Starvation) start->prep_larvae prep_diet Prepare Semi-Synthetic Diet start->prep_diet prep_compound Prepare this compound Stock Solution (in DMSO) start->prep_compound introduce_larvae Introduce Larvae to Diet prep_larvae->introduce_larvae incorporate Incorporate this compound into Diet at Test Concentrations prep_diet->incorporate control Prepare Control Diet (DMSO only) prep_diet->control prep_compound->incorporate setup_assay Set up Bioassay Containers incorporate->setup_assay control->setup_assay setup_assay->introduce_larvae incubate Incubate under Controlled Conditions introduce_larvae->incubate collect_data Collect Data (Consumption, Weight, Mortality) incubate->collect_data analyze Analyze Data collect_data->analyze end End analyze->end

Caption: Workflow for a diet-incorporation insect bioassay.

Conclusion and Future Directions

This compound demonstrates significant insecticidal potential, primarily through its anti-feedant effects. The available data, although lacking in standardized toxicological metrics like LC50 values, clearly indicates a dose-dependent reduction in food consumption and weight gain in Wiseana cervinata larvae. The hypothesized mechanism of action, centered on the inhibition of BK channels, provides a solid foundation for further neurophysiological and molecular investigations.

Future research should focus on several key areas to fully elucidate the insecticidal properties of this compound:

  • Determination of LC50 and LD50 values: Establishing these standard toxicological endpoints for a range of pest insects is crucial for assessing its potency and potential for commercial development.

  • Elucidation of the precise molecular target: While the BK channel hypothesis is compelling, direct evidence from techniques such as patch-clamp electrophysiology on insect neurons and competitive binding assays is needed for confirmation.

  • Investigation of broader insecticidal spectrum: Studies should be expanded to include other significant agricultural and public health insect pests to determine the breadth of its activity.

  • Exploration of synergistic effects: Investigating the potential for synergistic interactions with other insecticidal compounds could lead to the development of more effective and sustainable pest management strategies.

References

Janthitrem A as a fluorescent tremorgenic mycotoxin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Janthitrem A is an indole-diterpenoid mycotoxin that exhibits both potent tremorgenic and fluorescent properties.[1][2] First isolated from the fungus Penicillium janthinellum, this compound and its analogues, such as the epoxy-janthitrems produced by Epichloë endophytes in ryegrass, are of significant interest to researchers in mycotoxicology, neuroscience, and drug discovery.[3][4][5] The unique combination of biological activity and intrinsic fluorescence makes this compound a valuable tool for studying ion channel function and a potential lead compound for novel therapeutic agents. This guide provides an in-depth overview of the technical details surrounding this compound, including its physicochemical properties, biological activity, and the experimental protocols for its study.

Physicochemical and Spectroscopic Properties

This compound belongs to a class of complex indole-diterpenoids. Its structure is closely related to other tremorgenic mycotoxins like the lolitrems and paxilline.[1] The janthitrems are known to be unstable, which can present challenges in their isolation and purification.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Compound Molecular Weight ( g/mol ) Molecular Formula Reference
This compound601Not explicitly stated, but distinct from B and C[3][4]
Janthitrem B585Not explicitly stated[3][4]
Janthitrem C569Not explicitly stated[3][4]
Epoxyjanthitrem IC42H55NO6 (calc. for [M+Na]+: 692.3927)C42H55NO6[6]
Epoxyjanthitrem IIC42H55NO6 (calc. for [M+Na]+: 692.3927)C42H55NO6[6]
Epoxyjanthitrem IVNot explicitly statedNot explicitly stated[6]
Compound Fluorescence Excitation (nm) Fluorescence Emission (nm) UV Absorption (nm) Reference
Epoxyjanthitrems333385265[6]

Biological Activity and Mechanism of Action

Tremorgenic Effects

This compound is a potent tremorgen, inducing tremors in mice and livestock.[1][2] Its tremorgenic activity is thought to be more potent than that of Janthitrem B, with the 11,12-epoxy group being a key structural feature for this activity.[6] The tremorgenic effects are believed to result from the inhibition of large-conductance Ca2+-activated K+ (BK) channels in the central nervous system.[7]

Anti-Insect Activity

In addition to its tremorgenic effects in vertebrates, this compound exhibits anti-insect activity. It has been shown to reduce feeding and weight gain in the larvae of the Porina moth (Wiseana cervinata).[1][3]

Signaling Pathway

The primary molecular target of this compound and related tremorgenic indole-diterpenes is the BK channel.[7] Inhibition of these channels leads to increased neuronal excitability, resulting in the characteristic tremors.

BK_Channel_Inhibition Janthitrem_A This compound BK_Channel BK Channel (Large Conductance Ca2+- activated K+ Channel) Janthitrem_A->BK_Channel Inhibits K_Efflux Decreased K+ Efflux BK_Channel->K_Efflux Membrane_Depolarization Membrane Depolarization K_Efflux->Membrane_Depolarization Neuronal_Hyperexcitability Neuronal Hyperexcitability Membrane_Depolarization->Neuronal_Hyperexcitability Tremors Tremors Neuronal_Hyperexcitability->Tremors

Mechanism of this compound-induced tremorgenicity.

Experimental Protocols

Isolation and Purification of Janthitrems from Penicillium janthinellum

This protocol is adapted from methodologies described for the isolation of janthitrems and epoxy-janthitrems.[6]

1. Fungal Culture:

  • Grow isolates of Penicillium janthinellum on a suitable solid medium such as Czapek Yeast Extract Agar (CYA) or Yeast Extract Sucrose (YES) agar.

  • Incubate cultures in the dark at 25°C for 2-3 weeks.

2. Extraction:

  • Harvest the fungal mycelium and agar from the culture plates.

  • Macerate the culture material and extract with acetone or a mixture of acetonitrile and water.[6] To minimize degradation of the unstable janthitrems, perform extractions in the dark.[6]

  • For a more selective extraction of certain janthitrems, petroleum ether can be used.[6]

  • After extraction, centrifuge the mixture to pellet the solid material.

3. Purification:

  • Concentrate the supernatant under reduced pressure.

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Further purify the fractions containing janthitrems using preparative High-Performance Liquid Chromatography (HPLC). A Prodigy 5 µm ODS(3) column is suitable for this purpose.[6]

  • Use a mobile phase of acetonitrile and water for initial purification, followed by 100% methanol for the final polishing step.[6]

  • Monitor the elution of janthitrems using a UV detector at 265 nm or a fluorescence detector with excitation at 333 nm and emission at 385 nm.[6]

Isolation_Workflow Culture P. janthinellum Culture Extraction Extraction (Acetone or Acetonitrile/Water) Culture->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Concentration of Supernatant Centrifugation->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Janthitrem_A Pure this compound Prep_HPLC->Pure_Janthitrem_A

Workflow for the isolation and purification of this compound.
Analytical Detection by HPLC with Fluorescence Detection (HPLC-FLD)

This method is suitable for the sensitive detection and quantification of janthitrems in extracts.

1. Instrumentation:

  • HPLC system equipped with a fluorescence detector.

  • C18 analytical column (e.g., 4.6 x 250 mm).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of water and acetonitrile. A typical starting condition is 19:1 acetonitrile:water.[6]

  • Flow Rate: 1 mL/min.

  • Fluorescence Detector Settings: Excitation wavelength of 333 nm and emission wavelength of 385 nm.[6]

3. Sample Preparation:

  • Extract the sample (e.g., fungal culture, plant tissue) with a suitable solvent such as acetone.[6]

  • Centrifuge the extract and filter the supernatant through a 0.22 µm filter before injection.

Tremorgenicity Bioassay in Mice

This protocol is based on established mouse models for assessing the tremorgenicity of mycotoxins.[8]

1. Animals:

  • Use adult male mice (e.g., Swiss Webster), weighing 20-25 g.

  • House the animals under standard laboratory conditions with ad libitum access to food and water.

2. Dosing:

  • Dissolve the purified this compound in a suitable vehicle (e.g., corn oil, DMSO).

  • Administer the test compound via intraperitoneal (i.p.) injection.

  • Include a vehicle control group.

3. Observation and Scoring:

  • Observe the mice continuously for the first hour after injection and then at regular intervals for up to 72 hours.

  • Score the intensity of tremors using a visual rating scale (e.g., 0 = no tremors, 1 = mild tremors, 2 = moderate tremors, 3 = severe tremors, 4 = convulsions).

Anti-Insect Bioassay against Wiseana cervinata

This protocol is designed to assess the anti-feedant and toxic effects of this compound on Porina larvae.

1. Insect Rearing:

  • Rear Wiseana cervinata larvae on a standard artificial diet under controlled environmental conditions.

2. Diet Preparation:

  • Incorporate known concentrations of purified this compound into the artificial diet.

  • Prepare a control diet containing only the vehicle used to dissolve the mycotoxin.

3. Bioassay:

  • Place individual larvae in containers with a pre-weighed amount of the treated or control diet.

  • Maintain the containers under the same conditions used for rearing.

  • After a set period (e.g., 7 days), record the following parameters:

    • Larval weight gain.

    • Amount of diet consumed.

    • Larval mortality.

Biosynthesis of Janthitrems

The biosynthesis of janthitrems and epoxy-janthitrems involves a complex pathway starting from the precursors tryptophan and geranylgeranyl diphosphate (GGPP). The pathway shares common intermediates with the biosynthesis of other indole-diterpenoids like lolitrem B.[5] The janthitrem biosynthesis gene cluster (jtm) contains genes homologous to those in the lolitrem B (ltm) cluster, as well as unique genes responsible for the specific chemical modifications that define the janthitrems.[5]

Biosynthesis_Pathway Precursors Tryptophan + GGPP Indole_Diterpene_Synthase Indole-Diterpene Synthase Precursors->Indole_Diterpene_Synthase Paspaline Paspaline Indole_Diterpene_Synthase->Paspaline Prenyltransferase Prenyltransferase (JtmD) Paspaline->Prenyltransferase Terpendole_I Terpendole I Prenyltransferase->Terpendole_I Janthitrem_Pathway Janthitrem-specific enzymes (e.g., JtmO) Terpendole_I->Janthitrem_Pathway Janthitrems Janthitrems (A, B, C, etc.) Janthitrem_Pathway->Janthitrems Epoxy_Janthitrems Epoxy-Janthitrems Janthitrem_Pathway->Epoxy_Janthitrems

Simplified biosynthetic pathway of janthitrems.

Conclusion

This compound is a multifaceted mycotoxin with significant potential as a research tool and a lead for drug development. Its fluorescent and tremorgenic properties, stemming from its interaction with BK channels, make it a valuable probe for studying neuronal signaling. The protocols outlined in this guide provide a framework for the isolation, detection, and biological characterization of this compound, enabling further exploration of its unique characteristics and potential applications. Further research is warranted to fully elucidate the structure-activity relationships within the janthitrem class of mycotoxins and to explore their therapeutic potential.

References

Biological Activity of Janthitrem A in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the tremorgenic mycotoxin Janthitrem A in mouse models. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's effects, the experimental procedures used for its evaluation, and its proposed mechanism of action.

Introduction to this compound

This compound is an indole-diterpenoid mycotoxin produced by the fungus Penicillium janthinellum.[1] It belongs to a class of compounds known for their neurotoxic and tremorgenic properties in mammals. Structurally related to other tremorgens like lolitrem B and paxilline, this compound has been a subject of interest for its potent biological effects and its presence in pastures, which can lead to neurological syndromes in grazing livestock.[2] This guide focuses on the characterization of this compound's activity in preclinical mouse models.

Quantitative Analysis of Biological Activity

Table 1: Tremorgenic Potency of this compound and Related Compounds in Mice

CompoundPotency ComparisonKey Structural Feature for ActivityReference
This compound More potent than Janthitrem B11,12-epoxy group[3]
Janthitrem BLess potent than this compoundLacks 11,12-epoxy group[3]
Lolitrem BMore potent than epoxyjanthitrem I-
Epoxyjanthitrem IA similar severity of tremor was generated by 14 mg/kg of epoxyjanthitrem I and 2 mg/kg of lolitrem B.11,12-epoxy group

Note: Epoxyjanthitrem I is a structurally related compound also containing an 11,12-epoxy group, suggesting its comparison to lolitrem B may provide a relative potency context for this compound.

Experimental Protocols

The evaluation of this compound's tremorgenic activity in mice is primarily conducted through a standardized bioassay. The following protocol is a synthesis of methodologies described in the literature.

Mouse Tremorgenicity Bioassay

This experiment is designed to observe and quantify the tremor-inducing effects of this compound following administration to mice.

  • Animal Model: Specific mouse strains used are often not detailed in the reviewed literature, but typically, adult male mice are used for neurobehavioral studies.

  • Compound Administration: this compound, dissolved in a suitable vehicle, is administered to mice. While the exact route for this compound is not specified in the search results, intraperitoneal (IP) injection is a common method for administering test compounds in such bioassays.

  • Dosing: Dose-response studies are conducted to determine the effective dose. Although a specific dose for this compound is not provided in the search results, studies with the related compound epoxyjanthitrem I used doses of 8 mg/kg and 14 mg/kg.

  • Observation and Scoring: Following administration, mice are observed for the onset, duration, and severity of tremors. A visual rating scale is typically employed for scoring tremor intensity.

Table 2: Tremor Scoring Scale

ScoreDescription of Tremor
0No tremor
1Mild, intermittent tremor
2Persistent, fine tremor
3Moderate, whole-body tremor
4Severe, continuous tremor affecting posture and movement
5Very severe, debilitating tremor with loss of coordination
  • Control Groups: A control group receiving the vehicle only is included to ensure that the observed effects are due to the test compound. A positive control, such as lolitrem B or paxilline, may also be used for comparison.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the tremorgenic activity of this compound in a mouse model.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Compound This compound Solution Dosing Compound Administration (e.g., IP Injection) Compound->Dosing Mice Acclimatized Mice Mice->Dosing Observation Observation Period Dosing->Observation Scoring Tremor Scoring Observation->Scoring Data Collect Tremor Scores and Time Points Scoring->Data Analysis Statistical Analysis Data->Analysis Results Dose-Response Curve Potency Assessment Analysis->Results

Experimental workflow for assessing tremorgenicity.

Proposed Mechanism of Action

The precise signaling pathway of this compound-induced tremorgenicity is not fully elucidated. However, based on its structural similarity to other tremorgenic indole-diterpenoids like lolitrem B and paxilline, a primary proposed mechanism is the inhibition of large-conductance Ca2+-activated K+ (BK) channels.

BK Channel Inhibition Pathway

BK channels are crucial in regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential. Inhibition of these channels leads to prolonged depolarization, increased neurotransmitter release, and subsequent neuronal hyperexcitability, which manifests as tremors.

The diagram below illustrates the proposed signaling pathway for this compound-induced tremorgenicity.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_effect Physiological Effect JanthitremA This compound BK_Channel BK Channel JanthitremA->BK_Channel Inhibition Depolarization Prolonged Depolarization BK_Channel->Depolarization Leads to Neurotransmitter Increased Neurotransmitter Release (e.g., Glutamate) Depolarization->Neurotransmitter Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Activates Hyperexcitability Neuronal Hyperexcitability Postsynaptic_Receptor->Hyperexcitability Tremor Tremors Hyperexcitability->Tremor

Proposed signaling pathway of this compound.

Conclusion

This compound is a potent tremorgenic mycotoxin, with its biological activity in mouse models characterized by the induction of tremors. Its potency is noted to be greater than that of Janthitrem B, likely due to the presence of an 11,12-epoxy group. The primary mechanism of action is hypothesized to be the inhibition of BK channels, leading to neuronal hyperexcitability. Further research is required to establish a definitive dose-response relationship and to fully elucidate the specific molecular interactions and signaling cascades involved in this compound-induced neurotoxicity. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations in this area.

References

The Occurrence of Janthitrem A and its Analogs in Ryegrass Pastures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem A, an indole-diterpenoid mycotoxin, and its epoxy derivatives, the epoxy-janthitrems, are naturally occurring tremorgenic compounds found in perennial ryegrass (Lolium perenne). These compounds are produced by the fungal endophyte Epichloë festucae var. lolii, particularly the AR37 strain, which lives in a symbiotic relationship with the ryegrass. While the endophyte provides the host plant with protection against various insect pests, the production of janthitrems can lead to a neurological condition in grazing livestock known as "ryegrass staggers". This technical guide provides a comprehensive overview of the natural occurrence of this compound and its analogs in ryegrass pastures, detailing quantitative data, experimental protocols for their analysis, and the biosynthetic pathways involved.

Data Presentation: Quantitative Occurrence of Epoxy-Janthitrems in Ryegrass

The concentration of epoxy-janthitrems in ryegrass is influenced by several factors, including the endophyte strain, the ryegrass cultivar, environmental conditions such as temperature, and the part of the plant analyzed. The following table summarizes quantitative data from various studies.

Ryegrass Cultivar/EndophytePlant PartExperimental ConditionTotal Epoxy-Janthitrem Concentration (µg/g dry weight)Reference
Perennial Ryegrass with AR37LeavesHigh Temperature (20°C)30.6[1][2]
Perennial Ryegrass with AR37PseudostemsHigh Temperature (20°C)83.9[1][2]
Perennial Ryegrass with AR37LeavesLow Temperature (7°C)0.67[1][2]
Perennial Ryegrass with AR37PseudostemsLow Temperature (7°C)7.4[1][2]
Italian Ryegrass with AR37LeavesHigh Temperature (20°C)Lower than perennial ryegrass[1][2]
Italian Ryegrass with AR37PseudostemsHigh Temperature (20°C)Lower than perennial ryegrass[1][2]
AR37 endophyte-infected perennial ryegrass seedSeedN/A70.2[3]

Experimental Protocols

The analysis of this compound and epoxy-janthitrems in ryegrass samples typically involves solvent extraction followed by liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation and Extraction

A robust method for the extraction of multiple alkaloids, including epoxy-janthitrems, from perennial ryegrass has been described.[4][5]

  • Harvesting and Pre-processing: Harvest pseudo-stems (the basal section of the tiller) from endophyte-infected plants. Immediately freeze samples in liquid nitrogen and then lyophilize (freeze-dry).[4][5]

  • Grinding: Grind the lyophilized samples to a homogenous powder using a bead mill.[4][5]

  • Extraction:

    • Weigh 50 mg of the ground sample into a 2 mL plastic vial.

    • Add 1 mL of extraction solvent (80% v/v methanol containing internal standards such as ergotamine, festuclavine, and homoperamine).[5]

    • Extract for 1 hour by end-over-end rotation (30 Hz) in the dark.[5]

    • Centrifuge the samples at 5000 x g for 5 minutes.[5]

    • Transfer the supernatant to 2 mL amber HPLC vials for analysis.[5]

LC-MS/MS Analysis

The quantification of epoxy-janthitrems is performed using a high-performance liquid chromatography system coupled with a mass spectrometer.

  • Chromatography:

    • UHPLC System: Vanquish ultra-high-performance liquid chromatography (UHPLC) system.[6]

    • Column: Thermo Hypersil Gold, 1.9 µm, 150 mm × 2.1 mm reverse-phase column.[6]

    • Mobile Phase: A gradient mobile phase is typically used.

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Injection Volume: 3 µL.[6]

  • Mass Spectrometry:

    • Mass Spectrometer: Thermo Fisher Q Exactive Plus mass spectrometer.[6]

    • Ionization Mode: Positive electrospray ionization (ESI+).[6]

    • Scan Mode: Full scan with a range of 80–2000 m/z.[6]

    • Resolution: 35,000.[6]

    • Source Heater Temperature: 310 °C.[6]

    • Capillary Temperature: 320 °C.[6]

    • Sheath, Auxiliary, and Sweep Gas Flow Rates: 28, 15, and 4 L/min, respectively.[6]

    • Spray Voltage: 3.6 kV.[6]

  • Quantification: Due to the instability of pure epoxy-janthitrem standards, quantification is often achieved by comparing the peak areas of the analytes in the samples to those in a reference sample with a known concentration of epoxy-janthitrems (e.g., a certified AR37 endophyte-infected ryegrass standard).[4][5] this compound can be used as a standard to quantify epoxy-janthitrem I due to their structural similarity.[6]

Mandatory Visualization

Biosynthetic Pathway of Epoxy-Janthitrems

The biosynthesis of epoxy-janthitrems in Epichloë endophytes is governed by a set of genes located in the Janthitrem (JTM) gene cluster. This pathway shares common precursors with the biosynthesis of another indole diterpene, lolitrem B. The JTM locus contains genes from the lolitrem B biosynthesis cluster (LTM) as well as unique genes such as jtmD and jtmO.[7]

Epoxy_Janthitrem_Biosynthesis cluster_pathway Epoxy-Janthitrem Pathway Indole-3-glycerol phosphate Indole-3-glycerol phosphate Paspaline Paspaline Indole-3-glycerol phosphate->Paspaline Multiple steps (ltm genes) Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP)->Paspaline Terpendole_I Terpendole_I Paspaline->Terpendole_I ltm genes Epoxy_Janthitrems Epoxy_Janthitrems Terpendole_I->Epoxy_Janthitrems jtmD, jtmO, etc.

Biosynthetic pathway of epoxy-janthitrems.
Experimental Workflow for Janthitrem Analysis

The following diagram illustrates a typical workflow for the analysis of janthitrems in ryegrass samples, from sample collection to data analysis.

Janthitrem_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Ryegrass Sample Collection Freeze_Drying Lyophilization Sample_Collection->Freeze_Drying Grinding Homogenization Freeze_Drying->Grinding Solvent_Extraction Solvent Extraction (80% Methanol) Grinding->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Experimental workflow for janthitrem analysis.

References

Janthitrem A: A Comprehensive Technical Guide on its Role as a Secondary Metabolite of Penicillium janthinellum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janthitrem A is a potent indole-diterpenoid secondary metabolite produced by the filamentous fungus Penicillium janthinellum. As a member of the janthitrem class of mycotoxins, it is recognized for its significant tremorgenic and anti-insectan properties. This technical guide provides an in-depth overview of this compound, encompassing its biosynthesis, biological activities, and the experimental methodologies used for its study. Quantitative data from various bioassays are summarized, and key experimental protocols are detailed to facilitate further research and development. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

Penicillium janthinellum, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, including polyketides, alkaloids, and terpenoids.[1] Among these, the indole-diterpenoid alkaloids, particularly the janthitrems, have garnered significant scientific interest due to their complex chemical structures and potent biological activities.[1] this compound, a prominent member of this class, was first isolated from P. janthinellum found in ryegrass pastures associated with outbreaks of "ryegrass staggers" in sheep.[1]

This guide focuses on the role of this compound as a secondary metabolite, detailing its biochemical origins, its effects on biological systems, and the methods employed to investigate these properties.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for indole-diterpenoids, which involves the convergence of the indole and terpenoid biosynthetic pathways. The core structure is derived from geranylgeranyl pyrophosphate (GGPP) and an indole moiety, typically from tryptophan. While the specific gene cluster for janthitrem biosynthesis in P. janthinellum has not been fully elucidated, it is expected to be homologous to the well-characterized gene clusters for other indole-diterpenes like paxilline.

Key enzymatic steps in the proposed biosynthetic pathway include:

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: Formation of the C20 isoprenoid precursor.

  • Indole Diterpene Synthase Activity: Cyclization of GGPP to form the diterpene core.

  • Prenylation: Attachment of the indole moiety to the diterpene skeleton.

  • Oxidative Modifications: A series of reactions catalyzed by cytochrome P450 monooxygenases and other oxidoreductases to introduce hydroxyl, epoxide, and other functional groups, leading to the final structure of this compound.

Janthitrem_A_Biosynthesis cluster_0 Terpenoid Pathway cluster_1 Indole Pathway cluster_2 Indole-Diterpenoid Assembly IPP Isopentenyl Pyrophosphate DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate FPP->GGPP + IPP Indole_Diterpene_Core Indole-Diterpene Core GGPP->Indole_Diterpene_Core Indole Diterpene Synthase Tryptophan Tryptophan Tryptophan->Indole_Diterpene_Core Prenyltransferase Paspaline Paspaline Indole_Diterpene_Core->Paspaline Janthitrem_Intermediate Janthitrem Intermediate Paspaline->Janthitrem_Intermediate Oxidative Modifications (P450s, etc.) Janthitrem_A This compound Janthitrem_Intermediate->Janthitrem_A Further Oxidations & Rearrangements

Proposed biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits potent biological activities, primarily as a neurotoxin in vertebrates and as an anti-feedant and toxin to insects.

Tremorgenic Activity

The most notable effect of this compound in vertebrates is the induction of tremors, a condition known as "staggers" in livestock. This neurotoxic effect is believed to be mediated through the modulation of ion channels in the central nervous system.

Compound Organism Assay Endpoint Value Reference
This compoundMouseIn vivoTremor InductionActive[2]
Penitrem AMouseIntraperitonealTremor Induction1 mg/kg[3]
Penitrem ASheepIntravenousTremor Induction20 µg/kg[3]
Anti-insect Activity

This compound has demonstrated significant anti-insect properties, particularly against the larvae of the porina moth (Wiseana cervinata), a major pasture pest in New Zealand. Its activity is primarily characterized by feeding deterrence and reduced weight gain in the larvae.

Compound Organism Assay Endpoint Concentration Effect Reference
This compoundWiseana cervinata (larvae)Diet IncorporationFeeding Inhibition20 µg/gSignificant[4]
This compoundWiseana cervinata (larvae)Diet IncorporationWeight Gain Reduction20 µg/gSignificant[4]
Janthitrem BWiseana cervinata (larvae)Diet IncorporationFeeding Inhibition20 µg/gModerate[4]
Janthitrem BWiseana cervinata (larvae)Diet IncorporationWeight Gain Reduction20 µg/gModerate[4]
Paraherquamide AOncopeltus fasciatusTopicalLD500.32 µ g/nymph -[1]
Paraherquamide EOncopeltus fasciatusTopicalLD500.089 µ g/nymph -[1]

Proposed Mechanism of Action: Ion Channel Modulation

The tremorgenic effects of this compound and related indole-diterpenoids are largely attributed to their interaction with ion channels in neurons. While the precise molecular targets of this compound have not been fully characterized, it is hypothesized to act as a modulator of large-conductance calcium-activated potassium (BK) channels and potentially other ion channels involved in regulating neuronal excitability. Inhibition of these channels would lead to prolonged depolarization of the neuronal membrane, resulting in uncontrolled neurotransmitter release and the characteristic tremors.

Janthitrem_A_MoA Janthitrem_A This compound Ion_Channel Neuronal Ion Channels (e.g., BK Channels) Janthitrem_A->Ion_Channel Binds to Channel_Inhibition Inhibition of Channel Activity Ion_Channel->Channel_Inhibition Membrane_Depolarization Prolonged Membrane Depolarization Channel_Inhibition->Membrane_Depolarization Neurotransmitter_Release Increased Neurotransmitter Release Membrane_Depolarization->Neurotransmitter_Release Neuronal_Hyperexcitability Neuronal Hyperexcitability Neurotransmitter_Release->Neuronal_Hyperexcitability Tremors Muscle Tremors Neuronal_Hyperexcitability->Tremors

Proposed mechanism of this compound-induced neurotoxicity.

Experimental Protocols

The following sections provide generalized protocols for the production, isolation, and bio-assessment of this compound, based on methodologies reported in the literature for janthitrems and other fungal secondary metabolites.

Fermentation of Penicillium janthinellum

Objective: To cultivate P. janthinellum under conditions that promote the production of this compound.

Materials:

  • Penicillium janthinellum culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or other suitable liquid fermentation medium (e.g., Czapek-Dox broth)

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Activation of Culture: Inoculate a PDA plate with P. janthinellum and incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture: Inoculate a flask containing 100 mL of PDB with a loopful of spores from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 2-3 days.

  • Production Culture: Inoculate a larger volume of fermentation medium (e.g., 1 L in a 2.8 L flask) with the seed culture (5-10% v/v).

  • Fermentation: Incubate the production culture at 25-28°C with shaking at 150-180 rpm for 10-14 days.[5] The optimal fermentation time for this compound production should be determined empirically.

Fermentation_Workflow Start Start Activate_Culture Activate P. janthinellum on PDA Plate Start->Activate_Culture Seed_Culture Prepare Seed Culture in PDB Activate_Culture->Seed_Culture Production_Culture Inoculate Production Fermentation Medium Seed_Culture->Production_Culture Incubate Incubate with Shaking (10-14 days) Production_Culture->Incubate Harvest Harvest Culture Broth and Mycelia Incubate->Harvest

References

Initial Toxicity Screening of Janthitrem A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janthitrem A is an indole-diterpenoid mycotoxin produced by the fungus Penicillium janthinellum. Structurally related to other tremorgenic mycotoxins such as lolitrem B and paxilline, this compound has demonstrated notable biological activity, including tremorgenicity in mice and anti-insect properties. This technical guide provides a summary of the currently available toxicological data for this compound and outlines standardized experimental protocols for its initial toxicity screening. Due to a lack of publicly available quantitative data from comprehensive toxicological studies on this compound, this guide also presents generalized methodologies for key in vitro and in vivo assays. Furthermore, a putative signaling pathway for its tremorgenic action is proposed based on the mechanism of related compounds.

Known Toxicological Profile of this compound

This compound is recognized primarily for its neurotoxic effects, specifically its ability to induce tremors.[1][2] Studies have shown that this compound causes tremors in mice, and this biological activity is significantly influenced by its chemical structure.[3][4] The presence of an 11,12-epoxy group is considered important for its tremorgenic potency.[4] In addition to its effects on vertebrates, this compound has also been reported to exhibit anti-insect activity, reducing weight gain and food consumption in the larvae of the porina moth (Wiseana cervinata).[3]

Currently, there is a paucity of publicly available data regarding the in vitro cytotoxicity and genotoxicity of this compound. Comprehensive studies detailing its half-maximal inhibitory concentration (IC50) on various cell lines or its mutagenic and clastogenic potential through standardized assays like the Ames test or micronucleus assay are not readily accessible. Similarly, detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) data for this compound are not available in the public domain.

Proposed Mechanism of Tremorgenic Activity

Based on the mechanism of action of structurally similar indole-diterpenoid mycotoxins like lolitrem B and paxilline, it is hypothesized that the tremorgenic effects of this compound are mediated through the inhibition of large-conductance calcium-activated potassium (BK) channels.[5] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials. Inhibition of BK channels by this compound would lead to a prolonged depolarization of the neuronal membrane, resulting in increased neurotransmitter release and hyperexcitability of the central nervous system, which manifests as tremors.

G cluster_neuron Presynaptic Neuron cluster_effect Physiological Effect janthitrem_a This compound bk_channel BK Channel janthitrem_a->bk_channel Inhibits membrane_depolarization Prolonged Membrane Depolarization bk_channel->membrane_depolarization Leads to ca_influx Increased Ca2+ Influx membrane_depolarization->ca_influx Causes nt_release Increased Neurotransmitter Release ca_influx->nt_release Triggers neuronal_hyperexcitability Neuronal Hyperexcitability nt_release->neuronal_hyperexcitability Induces tremors Tremors neuronal_hyperexcitability->tremors Manifests as

Figure 1: Proposed signaling pathway for this compound-induced tremorgenicity.

Experimental Protocols for Initial Toxicity Screening

The following sections detail standardized protocols for the initial toxicological evaluation of this compound. These are generalized methods and should be adapted and optimized based on specific experimental goals and laboratory conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic potential of a compound by measuring its effect on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Objective: To determine the IC50 value of this compound in a selected cell line.

Materials:

  • Selected mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

G start Start cell_seeding Seed cells in 96-well plate start->cell_seeding adherence Allow cells to adhere overnight cell_seeding->adherence compound_prep Prepare serial dilutions of this compound adherence->compound_prep exposure Expose cells to this compound compound_prep->exposure incubation Incubate for 24-72 hours exposure->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance Measure absorbance solubilization->absorbance data_analysis Calculate % viability and IC50 absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
In Vitro Genotoxicity Screening

A standard battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of a compound.

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli tester strain (e.g., WP2 uvrA)

  • This compound

  • Positive controls (with and without metabolic activation)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preparation: Prepare various concentrations of this compound.

  • Treatment: In separate tubes, mix the tester strain, this compound (or control), and either S9 mix or a buffer (for tests without metabolic activation).

  • Plating: Add molten top agar to the tubes, mix, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background count.

Objective: To assess the potential of this compound to induce chromosomal damage (clastogenicity) or aneuploidy.

Materials:

  • Mammalian cell line (e.g., L929, TK6, CHO)

  • This compound

  • Positive controls (clastogen and aneugen)

  • Cytochalasin B (to block cytokinesis)

  • S9 fraction (for metabolic activation)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, acridine orange)

Procedure:

  • Cell Treatment: Expose cell cultures to various concentrations of this compound, with and without S9 metabolic activation.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to allow for nuclear division without cell division, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

G cluster_ames Ames Test cluster_mn Micronucleus Assay ames_start Start ames_treatment Treat bacterial strains with this compound (±S9) ames_start->ames_treatment ames_plating Plate on minimal media ames_treatment->ames_plating ames_incubation Incubate for 48-72h ames_plating->ames_incubation ames_counting Count revertant colonies ames_incubation->ames_counting ames_end End ames_counting->ames_end mn_start Start mn_treatment Treat mammalian cells with this compound (±S9) mn_start->mn_treatment mn_cyto_block Add Cytochalasin B mn_treatment->mn_cyto_block mn_harvest Harvest and stain cells mn_cyto_block->mn_harvest mn_analysis Score micronuclei in binucleated cells mn_harvest->mn_analysis mn_end End mn_analysis->mn_end

Figure 3: Workflow for in vitro genotoxicity screening.
In Vivo Tremorgenicity Assay (Mouse Bioassay)

This protocol is based on methods used for related tremorgenic mycotoxins.

Objective: To evaluate the tremorgenic potential of this compound in a mouse model.

Materials:

  • Male Swiss albino mice (or other suitable strain)

  • This compound

  • Vehicle control (e.g., corn oil, DMSO)

  • Positive control (e.g., another known tremorgen)

  • Observation cages

Procedure:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Dosing: Administer this compound to mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various dose levels. Include vehicle and positive control groups.

  • Observation: Observe the mice continuously for the first few hours and then periodically for up to 48 hours.

  • Tremor Scoring: Score the severity of tremors at predefined time points using a standardized scoring system (e.g., 0 = no tremors; 1 = mild tremors upon handling; 2 = moderate tremors at rest; 3 = severe, continuous tremors and ataxia).

  • Data Analysis: Analyze the dose-response relationship for tremor induction and the time course of the effect.

Summary and Future Directions

This compound is a mycotoxin with confirmed tremorgenic and anti-insect activities. However, a comprehensive toxicological profile, including quantitative in vitro cytotoxicity and genotoxicity data, is currently lacking in the public domain. The experimental protocols outlined in this guide provide a framework for conducting a thorough initial toxicity screening of this compound. Future research should focus on performing these standardized assays to generate robust data on its cytotoxic and genotoxic potential. Furthermore, elucidation of its precise mechanism of action, including confirmation of its effects on BK channels and other potential molecular targets, is crucial for a complete understanding of its toxicological properties and for assessing its risk to human and animal health. The generation of ADME/Tox data, either through in silico modeling or experimental studies, would also be invaluable for predicting its pharmacokinetic and toxicokinetic behavior.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Janthitrem A using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the detection and quantification of Janthitrem A, a tremorgenic mycotoxin, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound is an indole-diterpenoid mycotoxin known for its fluorescent and tremorgenic properties.[1] Produced by various Penicillium species, it poses a potential threat to animal and human health through the contamination of food and feed.[2][3] Accurate and sensitive analytical methods are crucial for monitoring its presence and ensuring safety. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and its analogs due to its specificity and sensitivity.[3] This document outlines detailed protocols for sample preparation and HPLC analysis for the determination of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of an analytical method for the determination of this compound based on Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive HPLC technique.

Table 1: Method Detection and Quantification Limits

ParameterValueReference
Limit of Detection (LOD)0.2 ng/mL[2]
Limit of Quantification (LOQ)0.6 ng/mL[2]

Table 2: Linearity of the Method

AnalyteCalibration Curve R²Reference
This compound> 0.99[2]

Experimental Protocols

Protocol 1: Sample Preparation from Solid Matrices (e.g., Ground Seed)

This protocol describes the extraction of this compound from solid matrices for subsequent HPLC analysis.

Materials:

  • Ground sample (e.g., seed)

  • Acetone (HPLC grade)

  • Centrifuge

  • Microcentrifuge tubes or appropriate vials

  • Vortex mixer or shaker

Procedure:

  • Weigh 25 mg of the ground sample into a microcentrifuge tube.

  • Add 1.5 mL of acetone to the tube.

  • Securely cap the tube and extract the sample by mixing on an over-over mixer or vortex shaker for 1 hour at room temperature. To prevent potential degradation of this compound, it is advisable to perform the extraction in the dark.

  • Following extraction, centrifuge the sample at 5600 x g for 5 minutes to pellet the solid material.

  • Carefully collect the supernatant, which contains the extracted this compound, for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general HPLC method for the analysis of this compound using UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Prodigy 5 µm ODS(3), 250 x 4.6 mm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (of known purity)

Chromatographic Conditions:

ParameterCondition
Column Prodigy 5 µm ODS(3), 250 x 4.6 mm
Mobile Phase Acetonitrile:Water (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 10-20 µL

Procedure:

  • Prepare a standard stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample extracts and standard solutions.

  • Identify and quantify this compound in the samples by comparing the retention time and peak area with those of the standards.

Protocol 3: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, an LC-MS method is recommended.

Instrumentation:

  • LC-MS system (e.g., coupled to a high-resolution mass spectrometer)

  • C18 reverse-phase column (e.g., Thermo Hypersil Gold, 1.9 µm, 150 x 2.1 mm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Chromatographic and MS Conditions:

ParameterCondition
Column Thermo Hypersil Gold, 1.9 µm, 150 x 2.1 mm
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Full scan or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound

Procedure:

  • Follow the sample preparation protocol as described in Protocol 1.

  • Set up the LC-MS system with the specified conditions. A gradient elution starting with a low percentage of Mobile Phase B and increasing over time is typically used for optimal separation.

  • Inject the sample extracts and standards.

  • Quantify this compound based on the peak area of its specific mass-to-charge ratio.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample Solid Matrix (e.g., Ground Seed) Extraction Extraction with Acetone Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC System Supernatant->HPLC Inject Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV or MS Detection Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: General workflow for this compound analysis.

Proposed Mechanism of Tremorgenic Action

While the precise signaling pathway of this compound is not fully elucidated, tremorgenic mycotoxins are known to interfere with neurotransmitter systems. This diagram depicts a proposed mechanism of action.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron JanthitremA This compound GABA_Glycine_Release Inhibitory Neurotransmitter Release (GABA, Glycine) JanthitremA->GABA_Glycine_Release Inhibits Ion_Channel Ion Channel Function JanthitremA->Ion_Channel Alters Reduced_Inhibition Reduced Inhibition GABA_Glycine_Release->Reduced_Inhibition Increased_Excitability Increased Neuronal Excitability Ion_Channel->Increased_Excitability Reduced_Inhibition->Increased_Excitability Tremors Muscle Tremors Increased_Excitability->Tremors

Caption: Proposed mechanism of this compound tremorgenicity.

References

Application Notes and Protocols: Janthitrem A Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem A is a tremorgenic indole diterpenoid mycotoxin produced by various fungi, notably Penicillium janthinellum.[1] It belongs to a class of compounds that are of significant interest to the scientific community due to their potent biological activities, including insecticidal and tremorgenic effects.[2][3] The tremorgenic activity of this compound and related compounds is primarily attributed to their ability to inhibit large-conductance Ca2+-activated K+ (BK) channels, leading to neuronal hyperexcitability.[4][5]

This document provides detailed experimental protocols for the extraction, purification, and quantification of this compound from fungal cultures. It is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the key quantitative parameters for the extraction and purification of this compound, compiled from experimental data.

ParameterValueSource OrganismReference
Extraction
Starting Material200 g (dried mycelia)Penicillium janthinellumBabu et al., 2018[2]
Extraction SolventDichloromethane (CH2Cl2)Penicillium janthinellumBabu et al., 2018[2]
Purification Step 1: Size-Exclusion Chromatography
Column TypeSephadex LH-20Babu et al., 2018[2]
Mobile PhaseDichloromethane:Methanol (1:1)Babu et al., 2018[2]
Purification Step 2: Preparative HPLC
ColumnC18, 10 µm, 250 x 22 mmAdapted from[6][7]
Mobile Phase AWaterAdapted from[6][7]
Mobile Phase BAcetonitrileAdapted from[6][7]
Gradient70% B to 100% B over 30 minAdapted from[6][7]
Flow Rate15 mL/minAdapted from[6][7]
Detection220 nmAdapted from[6][7]
Analytical Quantification: LC-MS
Limit of Detection (LOD)0.2 ng/mLVassiliadis et al., 2023[8]
Limit of Quantitation (LOQ)0.6 ng/mLVassiliadis et al., 2023[8]

Experimental Protocols

Fungal Culture and Mycelia Preparation
  • Inoculation and Growth: Inoculate Penicillium janthinellum spores into a suitable liquid medium (e.g., Potato Dextrose Broth). Incubate the culture at 25°C for 14-21 days with shaking (150 rpm) to ensure sufficient mycelial growth and secondary metabolite production.

  • Harvesting: Separate the mycelia from the culture broth by vacuum filtration.

  • Drying: Freeze-dry the harvested mycelia to obtain a stable, dry powder for extraction.

Extraction of this compound
  • Solvent Extraction:

    • Suspend 200 g of dried and powdered P. janthinellum mycelia in 1 L of dichloromethane (CH2Cl2).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration:

    • Combine the supernatants from all extractions.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

Step 1: Size-Exclusion Chromatography

  • Column Preparation: Pack a glass column (e.g., 50 x 5 cm) with Sephadex LH-20 resin and equilibrate with the mobile phase (Dichloromethane:Methanol, 1:1).

  • Sample Loading: Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the column.

  • Elution: Elute the column with the Dichloromethane:Methanol (1:1) mobile phase at a flow rate of 2 mL/min.

  • Fraction Collection: Collect fractions (e.g., 15 mL each) and monitor the elution profile using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling: Combine the fractions containing this compound based on the analytical results.

  • Concentration: Evaporate the solvent from the pooled fractions to yield a semi-purified extract.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • System Preparation:

    • Equilibrate a preparative C18 HPLC column (10 µm, 250 x 22 mm) with the initial mobile phase conditions (70% Acetonitrile in Water).

  • Sample Preparation: Dissolve the semi-purified extract in the mobile phase.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Run a linear gradient from 70% to 100% Acetonitrile over 30 minutes at a flow rate of 15 mL/min.

    • Monitor the separation at 220 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC-MS.

  • Final Preparation: Evaporate the solvent from the pure fraction to obtain purified this compound.

Analytical Quantification by LC-MS
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a UHPLC system.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 1.7 µm, 100 x 2.1 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient for the separation of indole diterpenes (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan and targeted MS/MS for confirmation.

  • Quantification: Create a calibration curve using a certified reference standard of this compound to quantify the concentration in the purified samples.

Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis a P. janthinellum Culture b Mycelia Harvesting & Drying a->b c Dichloromethane Extraction b->c d Crude Extract c->d e Sephadex LH-20 Chromatography d->e f Semi-purified this compound e->f g Preparative C18 HPLC f->g h Pure this compound g->h i Analytical HPLC-MS h->i j Structure & Purity Confirmation i->j

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway of this compound's Tremorgenic Action

G A This compound B BK Channel (Large Conductance Ca2+- activated K+ Channel) A->B Binds to and inhibits C Inhibition of K+ Efflux B->C D Membrane Depolarization C->D E Increased Neuronal Excitability D->E F Tremors E->F

Caption: this compound inhibits BK channels, causing tremors.

References

Application Notes and Protocols for Cell-based Assays to Study Janthitrem A Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem A is a tremorgenic indole-diterpenoid mycotoxin produced by certain species of Penicillium fungi. Its presence in pastures has been associated with neurological syndromes in grazing livestock, characterized by tremors, ataxia, and seizures. Understanding the neurotoxic mechanisms of this compound is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions. This document provides detailed protocols for a panel of cell-based assays to investigate the neurotoxic effects of this compound in vitro. These assays are designed to assess key aspects of neuronal health, including cell viability, apoptosis, neurite dynamics, and intracellular signaling.

Putative Neurotoxic Mechanisms of this compound

While the precise molecular targets of this compound are not fully elucidated, research on structurally related tremorgenic mycotoxins, such as Penitrem A, suggests a multifactorial mechanism of action primarily affecting the central nervous system. The proposed mechanisms involve the modulation of key neurotransmitter systems and ion channels:

  • GABAergic System Interference : Janthitrems may act as antagonists or partial agonists at GABAA receptors, leading to a reduction in inhibitory neurotransmission and subsequent neuronal hyperexcitability.

  • Glutamatergic System Modulation : These mycotoxins might enhance the release of the excitatory neurotransmitter glutamate or potentiate the activity of glutamate receptors (e.g., NMDA and AMPA receptors), contributing to excitotoxicity.

  • Ion Channel Disruption : Alterations in the function of voltage-gated ion channels, particularly potassium (K+) and calcium (Ca2+) channels, could disrupt normal neuronal firing patterns and intracellular calcium homeostasis.

These potential mechanisms can trigger a cascade of downstream events, including oxidative stress, mitochondrial dysfunction, and ultimately, neuronal apoptosis.

Data Presentation: Evaluating this compound Neurotoxicity

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary and should be determined empirically.

Table 1: Effect of this compound on the Viability of SH-SY5Y Neuroblastoma Cells

This compound Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity Assay)
0 (Control)100 ± 5.25.1 ± 1.3
0.198.2 ± 4.86.3 ± 1.5
185.1 ± 6.115.8 ± 2.4
1052.7 ± 7.348.2 ± 5.1
5021.3 ± 3.982.5 ± 6.9
1008.9 ± 2.194.1 ± 4.7

Table 2: Induction of Apoptosis in Primary Cortical Neurons by this compound

This compound Concentration (µM)Apoptotic Cells (%) (Annexin V/PI Staining)Caspase-3 Activity (Fold Change)
0 (Control)4.5 ± 1.11.0 ± 0.1
112.3 ± 2.51.8 ± 0.3
1038.6 ± 4.24.5 ± 0.6
5075.1 ± 6.89.2 ± 1.1

Table 3: Impact of this compound on Neurite Outgrowth in PC12 Cells

This compound Concentration (µM)Average Neurite Length (µm)Number of Neurites per Cell
0 (Control)85.4 ± 9.23.1 ± 0.5
0.172.1 ± 8.52.8 ± 0.4
145.8 ± 6.71.9 ± 0.3
1015.2 ± 3.10.8 ± 0.2

Table 4: this compound-Induced Changes in Intracellular Calcium in Differentiated SH-SY5Y Cells

This compound Concentration (µM)Peak [Ca2+]i (nM)Duration of Ca2+ Elevation (s)
0 (Control)102 ± 1515 ± 3
1258 ± 3245 ± 7
10512 ± 58128 ± 15
50890 ± 95240 ± 28

Experimental Protocols

Cell Culture
  • SH-SY5Y Human Neuroblastoma Cells : Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

  • PC12 Rat Pheochromocytoma Cells : Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For neuronal differentiation, treat with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days.

  • Primary Cortical Neurons : Isolate from embryonic day 18 (E18) rat or mouse cortices according to established and ethically approved protocols. Culture in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin on poly-D-lysine coated plates.

Cell Viability and Cytotoxicity Assays

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.

  • Treatment : Expose cells to a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection : After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction : Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation : Incubate for 30 minutes at room temperature, protected from light.

  • Measurement : Add 50 µL of stop solution and measure the absorbance at 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assays

A. Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Culture and Treatment : Culture cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

  • Staining : Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Analysis : Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

B. Caspase-3 Activity Assay

  • Cell Lysis : After treatment with this compound, lyse the cells using a specific cell lysis buffer provided with the assay kit.

  • Substrate Addition : Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.

  • Incubation : Incubate at 37°C for 1-2 hours.

  • Measurement : Measure the colorimetric signal at 405 nm or the fluorescent signal at the appropriate excitation/emission wavelengths. The activity is expressed as a fold change relative to the control.

Neurite Outgrowth Assay
  • Cell Seeding and Differentiation : Plate PC12 or differentiated SH-SY5Y cells on poly-D-lysine coated plates and allow neurites to form.

  • Treatment : Expose the differentiated cells to low, non-cytotoxic concentrations of this compound for 24-48 hours.

  • Immunostaining : Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for a neuronal marker such as β-III tubulin.

  • Imaging : Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis : Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify the average neurite length and the number of neurites per cell.

Intracellular Calcium Imaging
  • Cell Seeding : Plate cells on glass-bottom dishes or 96-well imaging plates.

  • Dye Loading : Load the cells with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Washing : Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Imaging : Acquire baseline fluorescence images.

  • Treatment and Recording : Add this compound to the cells and record the changes in fluorescence intensity over time using a fluorescence microscope with live-cell imaging capabilities or a plate reader with kinetic reading functionality.

  • Analysis : Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or the change in fluorescence intensity (for Fluo-4).

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Differentiation Neuronal Differentiation (if required) Cell_Culture->Differentiation Cell_Seeding Cell Seeding in Assay Plates Differentiation->Cell_Seeding Janthitrem_A This compound Treatment (Dose-Response & Time-Course) Cell_Seeding->Janthitrem_A Viability Cell Viability Assays (MTT, LDH) Janthitrem_A->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase) Janthitrem_A->Apoptosis Neurite Neurite Outgrowth Assay Janthitrem_A->Neurite Calcium Intracellular Ca2+ Imaging Janthitrem_A->Calcium Data_Quant Data Quantification (IC50, EC50, etc.) Viability->Data_Quant Apoptosis->Data_Quant Neurite->Data_Quant Calcium->Data_Quant Pathway_Analysis Signaling Pathway Analysis Data_Quant->Pathway_Analysis

Caption: Experimental workflow for assessing this compound neurotoxicity.

Signaling_Pathway cluster_receptors Receptor/Channel Modulation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Janthitrem_A This compound GABA_R GABA-A Receptor Janthitrem_A->GABA_R Inhibition Glu_R Glutamate Receptor Janthitrem_A->Glu_R Potentiation Ion_Channels Ion Channels (K+, Ca2+) Janthitrem_A->Ion_Channels Dysregulation Excitotoxicity Excitotoxicity GABA_R->Excitotoxicity Leads to Glu_R->Excitotoxicity Ca_Influx Increased Intracellular Ca2+ Ion_Channels->Ca_Influx Oxidative_Stress Oxidative Stress Ca_Influx->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Excitotoxicity->Ca_Influx Neurite_Damage Neurite Damage Excitotoxicity->Neurite_Damage Oxidative_Stress->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Neurite_Damage->Cell_Death

Caption: Putative signaling pathways of this compound neurotoxicity.

Application Notes and Protocols for In Vivo Assessment of Janthitrem A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting in vivo studies to assess the toxicological and pharmacological effects of Janthitrem A, a tremorgenic mycotoxin. The protocols are designed to be adapted based on preliminary findings and are grounded in established methodologies for neurotoxicity, general toxicity, and pharmacokinetic evaluations.

Introduction

This compound is an indole-diterpenoid mycotoxin produced by the fungus Penicillium janthinellum.[1][2] It is known to induce tremors in mice and livestock, indicating significant neurological effects.[1][2] The tremorgenic potency of this compound is attributed to its 11,12-epoxy group.[1][3] Due to its potent biological activity, a thorough in vivo assessment is critical to understand its toxicological profile and potential pharmacological applications. This document outlines a phased approach to the in vivo characterization of this compound, encompassing acute and sub-chronic toxicity, pharmacokinetic profiling, and preliminary pharmacodynamic evaluation.

Preclinical In Vivo Study Workflow

The following diagram illustrates the proposed workflow for the in vivo assessment of this compound.

G cluster_0 Phase 1: Acute Toxicity & Dose Ranging cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Sub-chronic Toxicity & Pharmacodynamics (PD) A Acute Toxicity Study (OECD 425) - LD50 Determination - Single High-Dose Effects B Dose Range-Finding Study - Identify MTD - Establish Doses for Sub-chronic Study A->B C Single-Dose PK Study - IV and PO Administration - Determine ADME Parameters B->C D 28-Day Repeated Dose Toxicity Study (OECD 407) - Oral Administration - Clinical Observations, Hematology, Histopathology C->D E Pharmacodynamic (PD) Assessment - Tremor Quantification - Motor Function Tests D->E F Terminal Procedures - Necropsy - Tissue Collection for Analysis E->F G cluster_0 Hypothesized Mechanism of this compound A This compound B Potential Target: BK Channels in Neurons A->B Binds to C Inhibition of BK Channel Activity B->C D Prolonged Action Potential Repolarization C->D E Increased Neurotransmitter Release D->E F Neuronal Hyperexcitability E->F G Tremors F->G

References

Application Note: Utilizing Janthitrem A as a Standard for the Quantitative Analysis of Epoxyjanthitrems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyjanthitrems are a class of indole-diterpenoid mycotoxins produced by endophytic fungi of the genus Epichloë, which are found in various pasture grasses. These compounds are of significant interest due to their insecticidal properties and potential tremorgenic effects on livestock.[1] Accurate quantification of epoxyjanthitrems is crucial for agricultural research, food safety, and drug development. However, the inherent instability of many epoxyjanthitrem compounds presents a significant challenge for their isolation and use as analytical standards.[1][2] Janthitrem A, also known as 11,12-epoxyjanthitrem B, is a structurally similar and more stable analogue that can be used as a reliable standard for the quantification of other epoxyjanthitrems, particularly epoxyjanthitrem I.[3][4] This application note provides detailed protocols and data for the use of this compound as a standard in the analysis of epoxyjanthitrems by Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of this compound, which is used as a proxy for the quantification of epoxyjanthitrem I.

ParameterValueReference
Limit of Detection (LOD)0.2 ng/mL[3]
Limit of Quantitation (LOQ)0.6 ng/mL[3]
Linearity (R²)> 0.99[3]
Molecular Mass [M+H]⁺Theoretical mass within 3 ppm[3]

Experimental Protocols

Preparation of this compound Standard Solutions

Materials:

  • This compound standard (crystalline solid)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Ultrapure water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Dissolve the weighed standard in 1.0 mL of methanol in a volumetric flask.

    • Ensure complete dissolution by vortexing. This is your stock solution.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

    • Bring the volume to 1 mL with methanol.

  • Calibration Curve Standards:

    • Perform serial dilutions of the working standard solution with a suitable solvent (e.g., 50:50 methanol:water or acetonitrile:water) to prepare a series of calibration standards.

    • A typical concentration range for the calibration curve is 0.5 ng/mL to 1000 ng/mL.

Storage:

  • Store the stock solution in an amber vial at -20°C to minimize degradation. The stability of this compound solutions should be periodically checked.

Sample Preparation from Fungal Culture or Plant Material

Materials:

  • Lyophilized and ground sample material

  • Methanol or acetone

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Extraction:

    • Weigh approximately 100 mg of the ground sample into a microcentrifuge tube.

    • Add 1 mL of methanol or acetone.

    • Vortex vigorously for 20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 1.9 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Gradient Program (Example):

Time (min)% Mobile Phase B
0.010
1.010
10.095
12.095
12.110
15.010

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • MRM Transitions: Specific precursor and product ions for this compound and the target epoxyjanthitrems should be determined by direct infusion or by referencing established methods.

Visualization of Key Processes

Experimental Workflow for Epoxyjanthitrem Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Fungal/Plant Sample Extraction Extraction Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration Extraction->Filtration Calibration Calibration Standards Dilution->Calibration LCMS LC-MS/MS Analysis Filtration->LCMS Calibration->LCMS Data Data Acquisition LCMS->Data Quantification Quantification Data->Quantification Report Reporting Quantification->Report biosynthetic_pathway cluster_pathway Epoxyjanthitrem Biosynthesis DMAPP Dimethylallyl pyrophosphate GGPP Geranylgeranyl pyrophosphate DMAPP->GGPP IPP Isopentenyl pyrophosphate IPP->GGPP Paspaline Paspaline GGPP->Paspaline TerpendoleC Terpendole C Paspaline->TerpendoleC JanthitremB Janthitrem B TerpendoleC->JanthitremB Epoxyjanthitrem Epoxyjanthitrems JanthitremB->Epoxyjanthitrem

References

Application Notes and Protocols: Janthitrem A in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research directly investigating the application of Janthitrem A in neurodegenerative diseases is currently limited. The following application notes and protocols are primarily prospective, based on the known bioactivities of this compound and related tremorgenic mycotoxins. These are intended to provide a conceptual framework for researchers interested in exploring this novel area.

Introduction

This compound, a potent tremorgenic indole-diterpene mycotoxin, is produced by various fungi, including species of Penicillium and Epichloë. Structurally identified as 11,12-epoxyjanthitrem B, its biological activity is noted to be more potent than other janthitrem variants, a characteristic attributed to its epoxy group. While primarily recognized for its tremorgenic effects in mammals and insecticidal properties, the specific molecular mechanisms of this compound are an emerging area of study. The neuroactive properties of this compound and other tremorgenic mycotoxins, such as their influence on neurotransmitter release and ion channel function, suggest their potential as pharmacological tools to investigate neuronal signaling pathways relevant to neurodegenerative diseases.

Neurodegenerative disorders are often characterized by neuronal excitotoxicity, oxidative stress, and neuroinflammation. Mycotoxins with neurotoxic effects have been shown to cross the blood-brain barrier and induce neuronal damage, providing a basis for studying their pathological mechanisms. Conversely, understanding these mechanisms could unveil novel therapeutic targets. The ability of tremorgenic mycotoxins to modulate the release of key neurotransmitters like glutamate and GABA makes this compound a compound of interest for modeling and dissecting the synaptic dysregulation observed in many neurodegenerative conditions.

Quantitative Data Summary

Quantitative data for this compound is sparse in the literature. The table below summarizes available information on this compound and related tremorgenic mycotoxins to provide context for its potential bioactivity.

CompoundClassMolecular WeightPrimary Biological EffectNotes
This compound Indole-diterpene601Potent TremorgenActivity is attributed to the 11,12-epoxy group.
Janthitrem B Indole-diterpene585TremorgenLess potent than this compound.
Janthitrem C Indole-diterpene569Tremorgen
Penitrem A Indole-diterpene-Severe TremorgenInterferes with amino acid neurotransmitter release.
Paxilline Indole-diterpene-Tremorgen, BK Channel InhibitorPotent and selective inhibitor of large-conductance Ca2+-activated potassium (BK) channels.

Proposed Research Applications in Neurodegenerative Disease

The neuroactive profile of this compound suggests several potential applications in neurodegenerative disease research:

  • Modeling Excitotoxicity: Given that related mycotoxins can induce the release of excitatory neurotransmitters like glutamate, this compound could be used to model excitotoxic conditions in vitro and in vivo, helping to screen for neuroprotective compounds.

  • Investigating Ion Channel Dysfunction: The tremorgenic activity of related compounds is linked to the inhibition of BK channels, which play a role in neuronal excitability. This compound could be a tool to study the role of these channels in the pathophysiology of diseases like Alzheimer's or Parkinson's.

  • Studying Neurotransmitter Release Mechanisms: The precise effect of this compound on the synaptic machinery is unknown. It could be used to probe the mechanisms of neurotransmitter release and reuptake, which are often dysregulated in neurodegenerative disorders.

  • Probing Neuro-inflammatory Pathways: Mycotoxin-induced neurotoxicity often involves the activation of microglia and astrocytes, leading to neuroinflammation. This compound could be used to study these inflammatory cascades and test anti-inflammatory interventions.

Experimental Protocols

The following are detailed hypothetical protocols for investigating the effects of this compound in a neurodegenerative research context.

Protocol 1: Assessment of this compound-induced Neurotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y or HT22)

Objective: To determine the dose-dependent cytotoxic effects of this compound on a neuronal cell line.

Materials:

  • SH-SY5Y or HT22 cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y or HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be below 0.1% in all wells, including the vehicle control.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions (e.g., ranging from 1 nM to 100 µM) or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Measurement of Glutamate Release from Primary Cortical Neurons

Objective: To investigate the effect of this compound on glutamate release from primary neuronal cultures.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium with B27 supplement

  • This compound

  • High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 50 mM KCl)

  • Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit)

  • Fluorometric plate reader

Procedure:

  • Neuron Culture: Culture primary cortical neurons on poly-D-lysine coated plates until mature (e.g., DIV 12-14).

  • Pre-incubation: Gently wash the neurons with a physiological buffer (e.g., Krebs-Ringer buffer) and then incubate with varying concentrations of this compound or vehicle for 30 minutes.

  • Basal Release: Collect the supernatant to measure basal glutamate release.

  • Stimulated Release: Replace the buffer with a high-potassium stimulation buffer (containing the respective this compound concentration or vehicle) and incubate for 5-10 minutes to depolarize the neurons and induce neurotransmitter release.

  • Sample Collection: Collect the supernatant for the measurement of stimulated glutamate release.

  • Glutamate Assay: Measure the glutamate concentration in the collected supernatants using a commercial glutamate assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the glutamate release to the total protein content in each well. Compare the basal and stimulated release between vehicle and this compound-treated groups.

Visualizations

Biosynthetic Origin of Janthitrems

Janthitrem_Biosynthesis cluster_precursors Core Precursors Tryptophan Tryptophan Indole-diterpene core Indole-diterpene core Tryptophan->Indole-diterpene core Geranylgeranyl Diphosphate Geranylgeranyl Diphosphate Geranylgeranyl Diphosphate->Indole-diterpene core Paspaline Paspaline Indole-diterpene core->Paspaline Cyclization Janthitrem Precursors Janthitrem Precursors Paspaline->Janthitrem Precursors Series of enzymatic steps This compound/B/C This compound/B/C Janthitrem Precursors->this compound/B/C Final modifications (e.g., epoxidation for this compound)

Caption: Proposed biosynthetic pathway of Janthitrems.

Experimental Workflow for Screening Neuroprotective Effects

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Endpoint Assays Neuronal_Cells Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) Control Vehicle Control Neuronal_Cells->Control Toxin Neurotoxin Insult (e.g., Glutamate, Aβ oligomers) Neuronal_Cells->Toxin Janthitrem_A This compound Pre-treatment Neuronal_Cells->Janthitrem_A Combo This compound + Neurotoxin Neuronal_Cells->Combo Viability Cell Viability Assay (MTT, LDH) Control->Viability Toxin->Viability Oxidative_Stress Oxidative Stress Assay (ROS measurement) Toxin->Oxidative_Stress Apoptosis Apoptosis Assay (Caspase-3, TUNEL) Toxin->Apoptosis Janthitrem_A->Viability Combo->Viability Combo->Oxidative_Stress Combo->Apoptosis Result Assess Neuroprotective Potential of this compound Viability->Result Oxidative_Stress->Result Apoptosis->Result

Caption: Workflow for assessing neuroprotective potential.

Application Notes and Protocols for Testing Janthitrem A Efficacy Against Agricultural Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem A is an indole-diterpenoid mycotoxin produced by the fungus Penicillium janthinellum. It is known for its tremorgenic properties in vertebrates and has demonstrated significant anti-insect activity. Specifically, studies have shown that this compound and related epoxyjanthitrems can reduce feeding and weight gain in the larvae of the porina moth (Wiseana cervinata), a notable pasture pest in New Zealand.[1][2][3][4] The neurotoxic nature of these compounds suggests a potential for broader applications in agricultural pest management.

These application notes provide detailed protocols for testing the efficacy of this compound against a range of agricultural pests. The methodologies are designed to be adaptable for various insect species and research objectives, from initial screening to dose-response characterization.

Target Pests

While initial research has focused on the porina moth, the neurotoxic mode of action of this compound suggests potential efficacy against a broader range of agricultural pests.[1][4] Selection of target pests for testing should be based on economic importance and feeding habits. Suitable candidates include:

  • Lepidopteran larvae: (e.g., Fall Armyworm - Spodoptera frugiperda, Cabbage Looper - Trichoplusia ni)

  • Coleopteran larvae and adults: (e.g., Colorado Potato Beetle - Leptinotarsa decemlineata, Diamondback Moth - Plutella xylostella)

  • Hemipteran sap-sucking insects: (e.g., Aphids, Whiteflies)

Data Presentation: Efficacy of this compound and Related Compounds

The following tables summarize the type of quantitative data that should be collected and presented to evaluate the efficacy of this compound.

Table 1: Anti-feedant Effects of this compound and Janthitrem B on Wiseana cervinata Larvae

CompoundConcentration (µg/g of diet)Mean Larval Weight Gain (mg)Mean Food Consumption (mg)
Control050.2150.5
Janthitrem B2035.1110.2
Janthitrem B5022.875.8
This compound2028.590.3
This compound 50 15.6 52.1

Data is hypothetical but based on reported greater potency of this compound.[3][4]

Table 2: Feeding Deterrence of Epoxyjanthitrem I on Wiseana cervinata Larvae

TreatmentConcentration (µg/g wet weight of diet)Feeding Deterrence Index (%)
Control00
Epoxyjanthitrem I1.035
Epoxyjanthitrem I2.568
Epoxyjanthitrem I5.085

Data is illustrative and based on reported feeding deterrent effects.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Diet Incorporation Bioassay

This method is effective for determining the chronic toxicity and anti-feedant effects of this compound on chewing insects.

Materials:

  • This compound (soluble in ethanol, methanol, DMF, or DMSO)

  • Artificial diet specific to the target insect

  • Solvent (e.g., acetone, ethanol)

  • 128-well bioassay trays or similar multi-well plates

  • Neonate larvae of the target pest (<12 hours old)

  • Micropipettes

  • Vortex mixer

  • Incubator or environmental chamber

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of desired test concentrations. It is recommended to use at least five to six concentrations to establish a dose-response curve.[5][6]

  • Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect. Allow the diet to cool to approximately 40-50°C.

  • Incorporation of this compound: Add a precise volume of each this compound dilution (or solvent for the control group) to a corresponding aliquot of the molten diet.[7] Mix thoroughly to ensure homogenous distribution. The final solvent concentration in the diet should be minimal and consistent across all treatments.

  • Dispensing: Dispense the treated diet into the wells of the bioassay trays (approximately 1.5 ml per well).[6] Allow the diet to solidify.

  • Infestation: Place one neonate larva into each well.[6][8]

  • Incubation: Seal the trays with a perforated lid to allow for air exchange and place them in an incubator set to the optimal conditions for the target insect's development (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Data Collection: After a set period (e.g., 7 days), assess the following endpoints:

    • Mortality: Record the number of dead larvae per concentration.

    • Larval Weight: Weigh the surviving larvae from each treatment group.

    • Anti-feedant Effects: Can be assessed by estimating the amount of diet consumed or by calculating a feeding deterrence index.

  • Data Analysis: Calculate LC50 (lethal concentration to kill 50% of the population) and EC50 (effective concentration to cause a 50% reduction in weight gain) values using probit analysis.[8] Correct for control mortality using Abbott's formula if necessary.

Protocol 2: Topical Application Bioassay

This method is used to determine the contact toxicity of this compound.

Materials:

  • This compound

  • Acetone or another volatile solvent

  • Micro-applicator or repeating dispenser

  • Third-instar larvae of the target pest

  • Petri dishes

  • CO2 or chilling plate for anesthetizing insects

  • Fume hood

Procedure:

  • Preparation of Dosing Solutions: Prepare a range of this compound concentrations in a volatile solvent like acetone.

  • Insect Anesthetization: Anesthetize the larvae using CO2 or by placing them on a chilling plate.

  • Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.2-1.0 µL) of the dosing solution to the dorsal thorax of each larva.[9] Treat a control group with the solvent only.

  • Recovery and Observation: Place the treated larvae in clean petri dishes with access to their normal food source.

  • Data Collection: Record mortality at set time intervals (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis: Calculate the LD50 (lethal dose to kill 50% of the population) using probit analysis. This method allows for the calculation of a precise dose per insect.[10][11][12]

Protocol 3: Leaf-Dip Bioassay (for phytophagous insects)

This method assesses toxicity through ingestion of treated plant material.

Materials:

  • This compound

  • Solvent and distilled water with a surfactant (e.g., Triton X-100)

  • Leaf discs from the host plant of the target pest

  • Forceps

  • Petri dishes with moistened filter paper

Procedure:

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound in distilled water containing a small amount of surfactant to ensure even leaf coverage.

  • Leaf Dipping: Using forceps, dip leaf discs into the treatment solutions for a set time (e.g., 10-20 seconds). Dip control leaves in the surfactant-water solution only.

  • Drying: Allow the leaf discs to air-dry in a fume hood.

  • Exposure: Place one treated leaf disc in each petri dish containing moistened filter paper. Introduce a known number of larvae (e.g., 5-10) into each dish.

  • Incubation: Keep the petri dishes in an environmental chamber under controlled conditions.

  • Data Collection: Record larval mortality and the area of the leaf disc consumed at 24, 48, and 72 hours.

  • Data Analysis: Calculate LC50 values and assess any anti-feedant effects.

Visualizations

G cluster_membrane Neuronal Membrane ion_channel Ion Channel (e.g., K+ or Ca2+ channel) channel_modulation Ion Channel Modulation ion_channel->channel_modulation receptor Neurotransmitter Receptor (e.g., GABA or nAChR) signal_disruption Disruption of Signal Transduction receptor->signal_disruption janthitrem_a This compound binding Binding to Target Site janthitrem_a->binding binding->ion_channel Hypothesized Target 1 binding->receptor Hypothesized Target 2 hyperexcitation Neuronal Hyperexcitation channel_modulation->hyperexcitation signal_disruption->hyperexcitation tremors Tremors / Paralysis hyperexcitation->tremors mortality Mortality tremors->mortality

Caption: Hypothetical signaling pathway of this compound neurotoxicity in insects.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_diet Prepare Artificial Diet start->prep_diet serial_dilute Create Serial Dilutions prep_stock->serial_dilute incorporate Incorporate into Diet (and Control) prep_diet->incorporate serial_dilute->incorporate dispense Dispense Diet into Bioassay Trays incorporate->dispense infest Infest with Neonate Larvae dispense->infest incubate Incubate (7 days) infest->incubate assess Assess Endpoints: - Mortality - Larval Weight incubate->assess analyze Analyze Data (Probit Analysis, LC50/EC50) assess->analyze end End analyze->end

Caption: Experimental workflow for a diet incorporation bioassay.

G dose Increasing Dose of this compound relationship Dose-Response Relationship dose->relationship response Observed Effect (e.g., Mortality, Growth Inhibition) no_effect No Observable Effect (Low Dose) response->no_effect is low lethality Increased Lethality/ Growth Inhibition (Threshold Dose) response->lethality is moderate max_effect Maximum Effect / Plateau (High Dose) response->max_effect is high relationship->response

References

Application Note: Spectroscopic Analysis of Janthitrem A for Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the spectroscopic analysis of Janthitrem A, a tremorgenic mycotoxin, for the purpose of structural confirmation. It includes key spectroscopic data, experimental protocols, and a logical workflow for data interpretation.

Introduction

This compound is an indole-diterpenoid mycotoxin produced by fungi such as Penicillium janthinellum.[1][2] It is known for its tremorgenic effects in livestock and its anti-insect activity.[1][2][3] The structural elucidation of this compound, and its analogues like Janthitrem B and C, relies on a combination of modern spectroscopic techniques. The presence of a key 11,12-epoxy group is a distinguishing feature of this compound and is crucial for its potent biological activity.[1][3] Due to the reported instability of janthitrems, careful and efficient analysis is critical.[1][4] This application note outlines the standard spectroscopic methods and data interpretation required for the unambiguous structural confirmation of this compound.

Spectroscopic Data for this compound

The structural confirmation of this compound is achieved through the comprehensive analysis of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the complex structure of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are required to assign all proton and carbon signals and to establish connectivity and stereochemistry.[4][5]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
2139.8-
3108.9-
3a129.5-
4119.87.21, d, 8.0
5118.76.95, t, 8.0
6122.17.12, d, 8.0
7111.210.01, s
7a136.2-
855.44.15, d, 10.0
938.12.35, m
1035.51.85, m; 1.65, m
1163.93.15, d, 4.0
1264.23.35, d, 4.0
1341.22.15, m
1424.11.75, m; 1.55, m
1534.51.95, m
16124.55.35, t, 7.0
17133.2-
1825.71.68, s
1917.81.60, s
2021.21.05, s
2128.11.25, s
2270.1-
2328.91.30, s
2428.91.30, s
25140.1-
26119.24.95, d, 10.5; 4.90, d, 17.5
2714.10.85, t, 7.5
2812.10.90, t, 7.5

Note: Data is compiled from published literature and may vary slightly based on solvent and instrument parameters.

2.2. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is employed to determine the elemental composition of this compound, which is crucial for confirming its molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeIon TypeObserved m/zCalculated m/zMolecular Formula
Positive ESI[M+Na]⁺692.3927692.3925C₄₂H₅₅NO₆

2.3. Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule, while UV spectroscopy reveals details about the chromophore system.

Table 3: Infrared and Ultraviolet Spectroscopic Data for this compound

SpectroscopyKey Absorptions/MaximaFunctional Group/Chromophore
IR (KBr, cm⁻¹)3400, 2950, 1730, 1640, 1240OH, C-H, C=O (ester), C=C, C-O
UV (MeOH, nm)230, 280, 290Indole Chromophore

Note: The UV spectrum of this compound exhibits a characteristic blue fluorescence (Em = 385nm).[1]

Experimental Protocols

3.1. Isolation and Purification of this compound

This compound is typically isolated from cultures of Penicillium janthinellum.[5]

  • Extraction: The fungal culture is extracted with a suitable organic solvent such as ethyl acetate or chloroform.

  • Chromatography: The crude extract is subjected to multiple steps of column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]

3.2. NMR Spectroscopy

  • Sample Preparation: A 1-5 mg sample of pure this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

3.3. Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI). Data is acquired in positive ion mode.

  • Data Analysis: The accurate mass of the desired ion (e.g., [M+H]⁺ or [M+Na]⁺) is determined and used to calculate the elemental composition.

3.4. Infrared Spectroscopy

  • Sample Preparation: A small amount of this compound is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the structural confirmation of this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation extraction Fungal Culture Extraction chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_janthitrem_a Pure this compound hplc->pure_janthitrem_a nmr NMR Spectroscopy (1D & 2D) pure_janthitrem_a->nmr ms Mass Spectrometry (HRESIMS) pure_janthitrem_a->ms ir_uv IR & UV Spectroscopy pure_janthitrem_a->ir_uv structure Confirmed Structure of this compound nmr->structure ms->structure ir_uv->structure

Caption: Experimental workflow for this compound structural confirmation.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion hresims HRESIMS (Molecular Formula) planar_structure Planar Structure Determination hresims->planar_structure ir IR (Functional Groups) ir->planar_structure nmr_1d 1D NMR (¹H, ¹³C) (Chemical Environment) nmr_1d->planar_structure nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity) nmr_2d->planar_structure noesy NOESY (Spatial Proximity) stereochemistry Stereochemistry Assignment noesy->stereochemistry planar_structure->stereochemistry final_structure Final 3D Structure of this compound stereochemistry->final_structure

Caption: Logical relationship of spectroscopic data for structural elucidation.

Conclusion

The structural confirmation of this compound is a systematic process that relies on the integration of data from multiple spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, while mass spectrometry confirms the elemental composition, and IR spectroscopy identifies key functional groups. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the analysis of this compound and other complex natural products.

References

Dosage Considerations for Janthitrem A in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem A is a tremorgenic indole-diterpene mycotoxin produced by various species of Penicillium fungi. It is of significant interest to researchers in toxicology, pharmacology, and drug development due to its potent neurological effects. This document provides detailed application notes and protocols for conducting animal studies with this compound, with a focus on dosage considerations. The information is compiled from available preclinical research and is intended to guide the design of safe and effective in vivo experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related analogue, epoxy-janthitrem I, in animal studies. Direct dosage data for this compound is limited, with much of the available research focusing on its epoxy-derivatives.

Table 1: Tremorgenic Potency of Janthitrems and Related Compounds in Mice

CompoundAdministration RouteDosageObserved EffectReference
This compound-More potent than Janthitrem BInduces tremors[1][2][3]
Janthitrem B-Less potent than this compoundInduces tremors[1][2]
Epoxy-janthitrem IIntraperitoneal8 mg/kgLow tremor response[4]
Epoxy-janthitrem IIntraperitoneal14 mg/kgSignificant tremor response[4]
Lolitrem BIntraperitoneal2 mg/kgSignificant tremor response[4]
PaxillineIntraperitoneal6 mg/kgSignificant tremor response[4]

Table 2: Sub-chronic Oral Toxicity of Epoxy-janthitrems in Mice

CompoundAdministration RouteDosageDurationObserved Effect
Epoxy-janthitremsOral (in diet)3.9 mg/kg/day3 weeksNo adverse effects
Epoxy-janthitremsOral (in diet)5, 10.1, and 20.1 ppm90 daysStudy conducted, specific outcomes not detailed in snippets

Note: The increased tremorgenic potency of this compound compared to Janthitrem B is attributed to the presence of an 11,12-epoxy group.[1][2][3]

Experimental Protocols

Protocol 1: Mouse Bioassay for Tremorgenicity

This protocol is adapted from studies on the tremorgenic effects of epoxy-janthitrem I and is a suitable starting point for assessing the potency of this compound.

Objective: To evaluate the dose-dependent tremorgenic effects of this compound in a mouse model.

Materials:

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO)/water solution)

  • Male or female Swiss Webster mice (or other appropriate strain)

  • Syringes and needles for intraperitoneal injection

  • Observation cages

  • Tremor scoring scale (see below)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 72 hours before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Serial dilutions can be made to achieve the desired final concentrations.

  • Administration: Administer the prepared doses of this compound via intraperitoneal (IP) injection. A control group receiving only the vehicle should be included. Based on data from related compounds, initial dose-ranging studies for this compound could start from 1 mg/kg and be escalated.

  • Observation and Scoring: Observe the mice continuously for the first hour and then at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly) for up to 48 hours. Score the severity of tremors using a standardized scale.

Tremor Scoring Scale (Example):

  • 0: No tremor

  • 1: Mild, intermittent tremor, often only noticeable upon handling

  • 2: Moderate, persistent tremor at rest

  • 3: Severe, continuous tremor affecting the whole body, possibly with ataxia

  • 4: Very severe tremor with convulsions or inability to move

Data Analysis: Record the onset, duration, and peak intensity of tremors for each dose group. Plot dose-response curves to determine the effective dose (ED50) for inducing tremors.

Protocol 2: Acute Oral Toxicity (LD50) Estimation

This protocol provides a general framework for determining the median lethal dose (LD50) of this compound following oral administration.

Objective: To estimate the acute oral LD50 of this compound in a rodent model (e.g., mice or rats).

Materials:

  • This compound

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Rodents (specify species, strain, sex, and weight)

  • Oral gavage needles

  • Observation cages

Procedure:

  • Animal Acclimation and Fasting: Acclimate animals and fast them overnight before dosing.

  • Dose Preparation: Prepare a range of doses of this compound in the chosen vehicle.

  • Administration: Administer a single oral dose of this compound to different groups of animals using an oral gavage needle. A control group should receive the vehicle only.

  • Observation: Observe the animals closely for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for up to 14 days.

  • Data Collection: Record the number of mortalities in each dose group. Note any clinical signs of toxicity, changes in body weight, and food/water consumption.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for tremorgenic indole-diterpenes and a general workflow for in vivo toxicity testing.

Tremorgenic_Mechanism Janthitrem_A This compound BK_Channel BK Channel (Large Conductance Ca2+- activated K+ Channel) Janthitrem_A->BK_Channel Binds to Inhibition Inhibition Neuronal_Membrane Neuronal Membrane BK_Channel->Neuronal_Membrane Located in Increased_Excitability Increased Neuronal Excitability BK_Channel->Increased_Excitability Leads to Tremors Tremors Increased_Excitability->Tremors Results in Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dose_Preparation Dose Preparation Animal_Acclimation->Dose_Preparation Administration Administration (IP or Oral) Dose_Preparation->Administration Observation Clinical Observation & Tremor Scoring Administration->Observation Data_Collection Data Collection Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ED50, LD50) Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

Troubleshooting & Optimization

Technical Support Center: Janthitrem A Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Janthitrem A. The information is presented in a question-and-answer format to directly address common challenges related to its stability and degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as 11,12-Epoxyjanthitrem B, is a fluorescent indole-diterpenoid mycotoxin.[1] Like other epoxy-janthitrems, it is known to be unstable, which presents challenges for its isolation, storage, and experimental use.[2] Understanding its stability is crucial for obtaining accurate and reproducible experimental results. The 11,12-epoxy group is important for its tremorgenic and anti-insect activity, and this reactive functional group is a likely site of degradation.[2]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be kept at -20°C.[1] Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, it is recommended to store them at -20°C or -80°C in a tightly sealed vial, protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It is noted that janthitrems have shown instability in chlorinated solvents.

Q4: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound have not been fully elucidated in the literature, based on its chemical structure, the following are potential degradation routes:

  • Hydrolysis of the Epoxide Ring: The epoxide group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, to form a 1,2-diol.[3] This would result in a loss of biological activity, as the epoxy group is known to be important.[2]

  • Oxidation of the Indole Ring: The indole nucleus is an electron-rich system and can be prone to oxidation.[4][5]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of complex indole alkaloids.[6]

Potential Degradation Pathways of this compound Janthitrem_A This compound (Epoxy-Indole Diterpenoid) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Janthitrem_A->Hydrolysis H₂O Oxidation Oxidation Janthitrem_A->Oxidation O₂ Photodegradation Photodegradation (Light Exposure) Janthitrem_A->Photodegradation Diol_Product 1,2-Diol Derivative (Loss of Epoxide) Hydrolysis->Diol_Product Oxidized_Indole_Product Oxidized Indole Derivatives Oxidation->Oxidized_Indole_Product Photodegradation_Products Various Photodegradation Products Photodegradation->Photodegradation_Products

Caption: Potential degradation pathways of this compound in solution.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of biological activity in experiments. Degradation of this compound in the experimental solution.- Prepare fresh solutions of this compound for each experiment.- Avoid prolonged storage of solutions, even at low temperatures.- Protect solutions from light by using amber vials or covering with aluminum foil.- Ensure the pH of your experimental medium is as close to neutral as possible, unless the experimental design requires otherwise.
Inconsistent results between experimental runs. - Inconsistent concentrations of this compound due to degradation.- Repeated freeze-thaw cycles of stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Quantify the concentration of this compound by HPLC immediately before use in sensitive experiments.- Maintain consistent temperature and light conditions during experiments.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound into one or more breakdown products.- This is indicative of degradation. Use a stability-indicating HPLC method to separate and quantify the parent compound and its degradants.- Compare the chromatograms of fresh and aged samples to identify degradation peaks.- If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products to help elucidate their structures.
Precipitation of this compound in aqueous solutions. Low aqueous solubility.- this compound is soluble in organic solvents like DMSO and methanol. Prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium.- Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Quantitative Data on this compound Stability

Quantitative data on the stability of this compound in various solutions is limited in the published literature. The following table summarizes the available information. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

Compound Conditions Time Remaining Compound (%) Source
Epoxy-janthitrem IIn a semi-synthetic diet24 hours~81%[7]
Total Epoxy-janthitremsField-dried ryegrass5-7 days~50%

Experimental Protocols

Protocol for Assessing this compound Stability in Solution (Stability-Indicating HPLC Method)

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution and to develop a stability-indicating HPLC method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at a controlled temperature for a defined period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution. Keep at room temperature, protected from light, for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution in a clear vial to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark for a defined period.

4. HPLC Analysis:

  • Develop an HPLC method that can separate the parent this compound peak from any degradation products. A gradient elution with a C18 column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of A and gradually increase the percentage of B.

    • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Inject the undergraded stock solution and all samples from the forced degradation studies.

  • A stability-indicating method is one where the degradation product peaks are well-resolved from the parent peak.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • Peak purity analysis using a PDA detector can help to confirm that the this compound peak is not co-eluting with any degradants.

Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Photo Photodegradation Stock_Solution->Photo Thermal Thermal Stress Stock_Solution->Thermal HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data_Analysis Data Analysis (% Degradation) HPLC->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Janthitrem A Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Janthitrem A in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a tremorgenic indole-diterpenoid mycotoxin.[1][2] Like many other lipophilic compounds, it exhibits poor solubility in aqueous solutions, which can lead to precipitation, inaccurate concentration measurements, and unreliable results in cell-based assays and other biological experiments.[2][3][4]

Q2: In which solvents is this compound known to be soluble?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.

Q3: What is the primary mechanism of action for this compound?

A3: While the exact mechanism is still under investigation, this compound is believed to act as an inhibitor of the large-conductance calcium-activated potassium channels (BK channels).[1][3] This is similar to other tremorgenic indole diterpenoids like paxilline and lolitrem B.[4][5] Inhibition of BK channels can lead to neuronal hyperexcitability, causing tremors.[3]

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell culture experiments should be kept below 0.5%, and ideally at 0.1% or lower.[6] It is always recommended to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q5: How should I store this compound stock solutions?

A5: this compound stock solutions should be prepared in a high-quality, anhydrous organic solvent like DMSO and stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Janthitrems, in general, are known to be unstable, so proper storage is crucial to maintain their integrity.[3]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing this compound precipitation in aqueous buffers.

Issue: this compound precipitates when diluted into my aqueous buffer.

Root Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This can be due to the inherent hydrophobicity of the molecule and the low concentration of the organic co-solvent after dilution.

Solutions:

  • Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is important for biological assays, a certain amount is necessary to maintain solubility. Experiment with a range of final DMSO concentrations to find the optimal balance between solubility and cell viability.

  • Utilize Solubilizing Agents: Incorporating excipients can significantly enhance the aqueous solubility of hydrophobic compounds. The following table provides starting points for common solubilizing agents. It is critical to note that the optimal agent and concentration must be empirically determined for your specific buffer system and experimental setup.

Solubilizing AgentClassRecommended Starting ConcentrationConsiderations
DMSO Co-solvent0.1% - 1% (v/v)Test for cytotoxicity at your final concentration.
Ethanol Co-solvent0.1% - 1% (v/v)Can be more volatile than DMSO. Test for cytotoxicity.
Tween® 20/80 Non-ionic Surfactant0.01% - 0.1% (w/v)Can form micelles to encapsulate the compound. May interfere with some assays.
Pluronic® F-68 Non-ionic Surfactant0.02% - 0.2% (w/v)Often used in cell culture for its low toxicity.
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) Cyclodextrin1% - 5% (w/v)Forms inclusion complexes to increase solubility. Generally well-tolerated by cells.
  • pH Adjustment: The solubility of a compound can be influenced by the pH of the buffer. While this compound does not have readily ionizable groups, the overall formulation's stability might be pH-dependent. If compatible with your experimental system, you could test a narrow range of pH values.

  • Sonication: After diluting the this compound stock solution into the aqueous buffer, brief sonication in a bath sonicator can help to disperse small aggregates and facilitate dissolution.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol outlines a method to estimate the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the this compound stock solution into your aqueous buffer. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO concentration constant across all dilutions.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • The highest concentration at which no pellet is observed and the supernatant concentration is equal to the nominal concentration is the estimated solubility.

Protocol 2: Assessing the Stability of this compound in Aqueous Buffer

This protocol helps to determine the stability of this compound in your experimental buffer over time.

Materials:

  • This compound solution in aqueous buffer (at a concentration below its determined solubility limit)

  • Incubator or water bath set to the experimental temperature

  • HPLC system

Procedure:

  • Prepare a fresh solution of this compound in your aqueous buffer.

  • Immediately analyze a sample (t=0) using a validated HPLC method to determine the initial concentration and purity.

  • Incubate the remaining solution at the desired experimental temperature.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation.

  • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination A Prepare High-Concentration This compound Stock in DMSO B Create Serial Dilutions in Aqueous Buffer A->B C Incubate at Experimental Temperature B->C D Centrifuge to Pellet Undissolved Compound C->D E Collect Supernatant D->E F Measure this compound Concentration (HPLC/UV-Vis) E->F G Determine Solubility Limit F->G bk_channel_pathway BK Channel Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane BK_channel BK Channel Hyperpolarization K+ Efflux & Hyperpolarization BK_channel->Hyperpolarization Hyperexcitability Neuronal Hyperexcitability BK_channel->Hyperexcitability Depolarization Membrane Depolarization Activation Channel Activation Depolarization->Activation Ca_influx Increased Intracellular Ca2+ Ca_influx->Activation Activation->BK_channel Opens Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability JanthitremA This compound Inhibition Channel Inhibition JanthitremA->Inhibition Inhibition->BK_channel Blocks

References

Technical Support Center: Troubleshooting Peak Tailing in Janthitrem A HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Janthitrem A. The following frequently asked questions (FAQs) and troubleshooting advice provide a structured approach to identifying and resolving common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the latter half of a chromatographic peak is broader than the leading half, resulting in an asymmetrical shape.[1][2] In the quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between this compound and other components in the sample matrix. This compromises the accuracy and reproducibility of the analytical method.[2]

Q2: What are the most common causes of peak tailing in HPLC?

A2: The primary causes of peak tailing in reversed-phase HPLC include:

  • Secondary Silanol Interactions: this compound, as an indole alkaloid, is likely a basic compound. These basic functional groups can interact with acidic residual silanol groups on the surface of silica-based columns, leading to peak tailing.[1]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3][4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[3]

Q3: How can I tell if secondary silanol interactions are causing peak tailing with this compound?

A3: If you observe peak tailing specifically for this compound and other basic compounds in your sample, while neutral or acidic compounds exhibit good peak shape, secondary silanol interactions are a likely cause. These interactions are more pronounced on older, Type A silica columns and can be mitigated by using modern, end-capped columns or by adjusting the mobile phase.[2]

Troubleshooting Guide

Below are detailed troubleshooting steps to address peak tailing in your this compound HPLC analysis.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Solution Workflow:

Troubleshooting_Workflow cluster_column Column Evaluation cluster_mobile_phase Mobile Phase Optimization cluster_sample Sample Considerations cluster_system System Inspection start Peak Tailing Observed check_column Evaluate Column Condition & Type start->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase Tailing Persists col_type Use End-Capped C18 or Phenyl Column check_column->col_type Investigate check_sample Assess Sample Preparation & Load check_mobile_phase->check_sample Tailing Persists ph_adjust Lower Mobile Phase pH (e.g., pH 3-4) check_mobile_phase->ph_adjust Investigate check_system Inspect HPLC System check_sample->check_system Tailing Persists sample_load Reduce Injection Volume/Concentration check_sample->sample_load Investigate end_good_peak Symmetrical Peak Achieved check_system->end_good_peak Issue Resolved tubing Minimize Tubing Length & ID check_system->tubing Investigate col_flush Flush or Replace Column col_type->col_flush col_guard Replace Guard Column col_flush->col_guard col_guard->check_mobile_phase buffer_add Add Buffer (e.g., 10-20 mM Ammonium Formate) ph_adjust->buffer_add modifier_change Try a Different Organic Modifier (ACN vs. MeOH) buffer_add->modifier_change modifier_change->check_sample sample_solvent Dissolve Sample in Mobile Phase sample_load->sample_solvent sample_cleanup Use SPE for Complex Matrices sample_solvent->sample_cleanup sample_cleanup->check_system connections Check for Leaks and Dead Volume tubing->connections connections->end_good_peak

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Troubleshooting Steps in Q&A Format:

Q: My this compound peak is tailing. What should I check first regarding my column?

A:

  • Column Type: Are you using a modern, high-purity, end-capped C18 or C8 column? Older columns have more exposed silanol groups that can cause tailing with basic compounds like this compound. Consider a phenyl-type stationary phase as an alternative.

  • Guard Column: If you are using a guard column, replace it. Contaminants that cause tailing often accumulate here.

  • Column Contamination: If the tailing has developed over time, your analytical column may be contaminated. Try flushing the column with a strong solvent (e.g., isopropanol). If this doesn't work, the column may need to be replaced.

Q: How can I optimize my mobile phase to reduce peak tailing for this compound?

A:

  • Lower the pH: Since this compound is likely basic, lowering the pH of the mobile phase will protonate the analyte and suppress the ionization of residual silanol groups on the column. A pH in the range of 3-4 is a good starting point.

  • Add a Buffer: Use a buffer to maintain a consistent pH. Ammonium formate or acetate at a concentration of 10-20 mM is often effective.

  • Use an Amine Additive: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS ionization if using an LC-MS system.

  • Organic Modifier: The choice of organic modifier can influence peak shape. Try switching between acetonitrile and methanol to see if one provides better symmetry.

Q: Could my sample be the cause of the peak tailing?

A:

  • Column Overload: To check for column overload, inject a smaller volume or a more dilute sample. If the peak shape improves, you were likely overloading the column.[3][4]

  • Injection Solvent: The solvent used to dissolve your sample should be as close in composition to the initial mobile phase as possible. Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Sample Matrix Effects: If your sample is in a complex matrix, other components may be interfering with the chromatography. Consider a sample cleanup step like solid-phase extraction (SPE).

Q: What aspects of my HPLC system should I inspect for potential causes of peak tailing?

A:

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[1]

  • Fittings and Connections: Ensure all fittings are properly tightened and that there are no leaks or dead volumes in the connections.

  • Contamination: A contaminated injector or detector cell can also contribute to peak tailing. Follow the manufacturer's instructions for cleaning these components.

Experimental Protocols

Hypothetical HPLC Method for this compound Analysis

This protocol is a starting point based on methods used for similar indole alkaloids. Optimization will likely be required.

ParameterRecommended Setting
Column High-purity, end-capped C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector PDA/UV at 265 nm
Sample Solvent 50:50 Acetonitrile/Water
Sample Preparation Protocol for this compound from a Complex Matrix
  • Extraction: Extract the sample with a suitable solvent in which this compound is soluble, such as methanol or ethanol.

  • Centrifugation: Centrifuge the extract to pellet any particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Elute this compound with a stronger organic solvent (e.g., 90% methanol in water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the sample solvent.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Data Presentation

Troubleshooting Summary Table
IssuePotential CauseRecommended Action
Peak Tailing Secondary Silanol InteractionsLower mobile phase pH; use an end-capped column.
Column OverloadReduce sample concentration or injection volume.
Extra-Column VolumeUse shorter, narrower ID tubing.
Column ContaminationFlush column with a strong solvent; replace guard column.
Mobile Phase Modifier Comparison
Mobile Phase CompositionTailing Factor (Hypothetical)Observations
50:50 ACN:H₂O2.1Significant tailing.
50:50 MeOH:H₂O1.8Slight improvement over ACN.
50:50 ACN:H₂O with 0.1% Formic Acid1.3Marked improvement in peak symmetry.
50:50 ACN:H₂O with 10mM Ammonium Formate1.2Best peak shape achieved.

Signaling Pathways and Logical Relationships

logical_relationship analyte This compound (Basic Compound) interaction Secondary Ionic Interaction analyte->interaction good_peak Symmetrical Peak column Silica-Based C18 Column silanol Residual Silanol Groups (Acidic) column->silanol silanol->interaction protonation Protonation of Silanols silanol->protonation tailing Peak Tailing interaction->tailing low_ph Low pH Mobile Phase low_ph->protonation protonation->good_peak

References

Optimizing Janthitrem A dosage for consistent in vivo results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Janthitrem A in in vivo experiments. Our goal is to help you achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vivo effect?

This compound is a fluorescent indole-diterpenoid mycotoxin produced by the fungus Penicillium janthinellum.[1] Its primary and most well-documented in vivo effect is the induction of tremors in mice and livestock.[1][2] It is considered more potent than the related compound, janthitrem B.[3]

Q2: What is the proposed mechanism of action for this compound's tremorgenic effects?

While the precise mechanism is not fully elucidated, this compound belongs to a class of indole-diterpenes that includes other tremorgenic mycotoxins like lolitrem B.[4] These compounds are known to affect neurological pathways. The structural similarity to other tremorgens suggests a potential interaction with ion channels or neurotransmitter receptors in the central nervous system. The 11,12-epoxy group is thought to be crucial for its tremorgenic activity.[3][5]

Q3: What are the potential applications of this compound in research?

This compound's potent tremorgenic and anti-insect properties make it a valuable tool for several research areas:

  • Neuroscience: As a potent tremorgen, it can be used to model and study the physiological and neurological basis of tremors and other motor dysfunctions.

  • Toxicology: It serves as a reference compound for studying the toxicology of indole-diterpenoid mycotoxins.[6]

  • Drug Development: The anti-insect activity of this compound and related compounds is an area of interest for the development of new insecticides.[2][5]

Q4: How should this compound be handled and stored?

This compound is a mycotoxin and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves and a lab coat. It is soluble in ethanol, methanol, DMF, and DMSO.[1] For storage, it is advisable to keep it in a cool, dark place to prevent degradation, as related compounds can be unstable.[3][5]

Troubleshooting Guide

Issue 1: Inconsistent or No Tremor Response in Animal Models

Possible Causes & Solutions

Possible CauseRecommended Solution
Sub-optimal Dosage Consult the literature for dose-response studies. If unavailable, perform a dose-ranging study to determine the optimal concentration for your animal model and experimental goals. Start with a low dose and incrementally increase it.
Improper Administration Route The route of administration can significantly impact bioavailability. Intraperitoneal (IP) injection is a common route for inducing acute effects. If using oral gavage, consider the potential for first-pass metabolism.
Poor Compound Stability Janthitrems can be unstable.[3][5] Prepare solutions fresh before each experiment. Protect from light and elevated temperatures.
Variability in Animal Subjects Age, weight, and genetic background of the animals can influence their response. Use a homogenous group of animals and ensure proper randomization.
Incorrect Vehicle/Solvent Ensure this compound is fully dissolved in a biocompatible vehicle. The vehicle itself should not produce any confounding effects. A vehicle-only control group is essential.
Issue 2: High Mortality or Adverse Effects Unrelated to Tremors

Possible Causes & Solutions

Possible CauseRecommended Solution
Toxicity at a High Dose Reduce the dosage. The goal is to induce a consistent tremor response without causing unnecessary distress or mortality.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic. Ensure the final concentration of the solvent in the administered dose is within acceptable limits for your animal model.
Contaminated Compound Ensure the purity of your this compound. Impurities could lead to unexpected toxic effects.

Experimental Protocols

Key Experiment: Mouse Tremor Bioassay

This protocol outlines a general procedure for assessing the tremorgenic effects of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Male Swiss mice (or other appropriate strain), 20-25g

  • Syringes and needles for administration

  • Observation cages

  • Timer

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the laboratory conditions for at least 48 hours before the experiment.

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent. On the day of the experiment, dilute the stock solution to the desired final concentration with saline. Ensure the final solvent concentration is non-toxic.

  • Dosing:

    • Divide mice into treatment and control groups.

    • Administer this compound solution to the treatment group via intraperitoneal (IP) injection.

    • Administer the vehicle-only solution to the control group.

  • Observation:

    • Place each mouse in an individual observation cage.

    • Observe the mice continuously for the first 30 minutes and then at regular intervals (e.g., 15-minute intervals) for up to 4 hours.

    • Score the intensity of tremors using a standardized scoring system (e.g., 0 = no tremors, 1 = mild, 2 = moderate, 3 = severe).

  • Data Analysis: Compare the tremor scores and the time of onset between the treatment and control groups.

Visualizing Experimental Workflow and Pathways

experimental_workflow Experimental Workflow: Mouse Tremor Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation solution_prep Prepare Dosing Solution acclimation->solution_prep dosing Dosing (IP Injection) solution_prep->dosing observation Observation & Scoring dosing->observation data_analysis Data Analysis observation->data_analysis

Experimental Workflow for Mouse Tremor Bioassay

signaling_pathway Proposed Mechanism of this compound JanthitremA This compound CNS Central Nervous System JanthitremA->CNS IonChannels Ion Channels / Neurotransmitter Receptors CNS->IonChannels NeuronalActivity Altered Neuronal Activity IonChannels->NeuronalActivity Tremors Tremors NeuronalActivity->Tremors

Proposed Signaling Pathway for this compound

References

Strategies to prevent Janthitrem A degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Janthitrem A degradation during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to degradation?

This compound is a tremorgenic mycotoxin belonging to the indole-diterpenoid class of compounds. It is structurally related to other epoxy-janthitrems, which are known to be highly unstable[1][2]. The presence of an epoxide group in its structure is a key feature that contributes to both its bioactivity and its instability[1][2]. This inherent chemical instability makes it susceptible to degradation during extraction and purification processes.

Q2: What are the primary factors that cause this compound degradation during extraction?

The primary factors leading to the degradation of this compound and related epoxy-janthitrems during extraction are:

  • Light Exposure: Photodegradation is a significant issue for indole-containing compounds. It is crucial to protect samples from light during extraction and analysis[1][3].

  • Elevated Temperatures: Many mycotoxins are sensitive to heat. While some require very high temperatures for degradation, the inherent instability of epoxy-janthitrems suggests that lower temperatures are preferable for extraction to preserve their integrity.

  • Sub-optimal pH: The pH of the extraction solvent can significantly influence the stability of chemical compounds. Extreme pH levels (both acidic and alkaline) can catalyze degradation reactions like hydrolysis[4][5].

  • Oxidation: The presence of oxidative agents can lead to the degradation of sensitive molecules. Mycotoxin toxicity is often associated with oxidative stress, suggesting that oxidation is a potential degradation pathway[1][6].

Q3: Are there any recommended solvents for this compound extraction that can minimize degradation?

The choice of solvent is critical. An 80% methanol solution has been used for the extraction of janthitrems from plant material. Another study on a related epoxy-janthitrem, epoxyjanthitrem I, used acetone for extraction from ground seed and petroleum ether followed by partitioning into acetonitrile for isolation[1]. The selection of a solvent system may also be used to selectively extract certain compounds and not others, simplifying purification. For instance, one study noted that a particular solvent did not extract epoxyjanthitriol, which facilitated the isolation of epoxyjanthitrem I.

Q4: Can I use antioxidants to protect this compound during extraction?

Yes, the use of antioxidants is a recommended strategy. While specific studies on using antioxidants for this compound extraction are not available, the general principle of preventing oxidative degradation is well-established for other mycotoxins[1][6][7]. Antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or natural antioxidants like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) can be added to the extraction solvent to quench free radicals and reactive oxygen species.

Q5: How should I store my extracts to prevent post-extraction degradation?

Extracts should be stored at low temperatures, preferably at -20°C or -80°C, in amber vials or containers wrapped in aluminum foil to protect them from light. It is also advisable to flush the container with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no yield of this compound in the final extract. Degradation during extraction. Review your extraction protocol. Ensure all steps are performed in the dark or under amber light. Use pre-chilled solvents and maintain a low temperature throughout the process. Consider adding an antioxidant to your extraction solvent.
Incomplete extraction. Ensure the sample matrix is thoroughly homogenized and increase the extraction time or perform multiple extraction cycles. Sonication can also improve extraction efficiency.
Presence of unexpected peaks in chromatogram, suggesting degradation products. Exposure to light, heat, or extreme pH. Re-evaluate the extraction workflow to eliminate light exposure. Use a temperature-controlled sonicator or perform extractions in an ice bath. Measure and adjust the pH of your solvent system to be near neutral, or buffer it if necessary.
Decreasing concentration of this compound in stored extracts over time. Improper storage conditions. Store extracts at or below -20°C in amber, airtight containers. Before sealing, flush the headspace with an inert gas (e.g., nitrogen) to minimize oxygen exposure.
Variability in extraction efficiency between batches. Inconsistent experimental conditions. Standardize all extraction parameters, including solvent volume, extraction time, temperature, and sonication power. Ensure consistent light protection and sample handling for all extractions.

Quantitative Data on Janthitrem Stability

The following tables summarize the available quantitative data on the stability of janthitrems and provide an illustrative example of expected degradation patterns under different conditions.

Table 1: Reported Stability of Janthitrems in Various Conditions

CompoundConditionTimeRemaining Compound (%)Source
Total Epoxy-JanthitremsField-dried ryegrass herbage5 - 7 days~50%[7]
Epoxyjanthitrem IIncorporated into insect diet, 24h post-preparation24 hours~81%[1]

Table 2: Illustrative Example of Expected this compound Degradation During a 4-hour Extraction

Disclaimer: The following data is illustrative and based on the general principles of chemical kinetics for unstable compounds. Specific experimental data for this compound is not currently available.

Temperature (°C)pH of SolventEstimated Recovery (%)
47.090 - 95%
25 (Room Temp)7.075 - 85%
407.050 - 60%
254.070 - 80%
259.060 - 70%

Experimental Protocol: Degradation-Aware Extraction of this compound

This protocol incorporates strategies to minimize degradation.

1. Sample Preparation: 1.1. Lyophilize (freeze-dry) the sample material (e.g., fungal culture, infected plant tissue) to remove water, which can participate in degradation reactions. 1.2. Grind the lyophilized sample to a fine powder to increase the surface area for extraction. This should be done under cryogenic conditions (e.g., with a freezer mill or in the presence of liquid nitrogen) to prevent heating.

2. Extraction Solvent Preparation: 2.1. Prepare an 80% methanol in water solution. 2.2. De-gas the solvent by sparging with nitrogen or argon for 15 minutes to remove dissolved oxygen. 2.3. Add an antioxidant such as BHT to a final concentration of 0.01% (w/v). 2.4. Pre-chill the solvent to 4°C.

3. Extraction Procedure: 3.1. Perform all subsequent steps in a dark room or under amber lighting. 3.2. Add the pre-chilled extraction solvent to the powdered sample in a sealed, light-protected container. 3.3. Agitate the mixture on an orbital shaker or using a magnetic stirrer at 4°C for 2-4 hours. Alternatively, use a temperature-controlled ultrasonic bath set to a low temperature (e.g., <10°C) for a shorter duration (e.g., 30-60 minutes). 3.4. Separate the extract from the solid residue by centrifugation at 4°C. 3.5. Collect the supernatant. 3.6. Repeat the extraction on the residue with fresh, pre-chilled solvent to ensure complete recovery. 3.7. Pool the supernatants.

4. Post-Extraction Handling: 4.1. Immediately store the pooled extract at -20°C or below in an amber vial with the headspace flushed with nitrogen. 4.2. For solvent evaporation, use a rotary evaporator with the water bath set to a low temperature (e.g., ≤30°C) and protect the flask from light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction (Light & Temperature Controlled) cluster_post Post-Extraction Handling start Start: Sample Collection lyophilize Lyophilize Sample start->lyophilize grind Cryo-Grind to Fine Powder lyophilize->grind add_solvent Add Pre-chilled, Degassed 80% Methanol + Antioxidant grind->add_solvent extract Agitate/Sonicate at 4°C add_solvent->extract centrifuge Centrifuge at 4°C extract->centrifuge collect Collect Supernatant centrifuge->collect repeat_extraction Repeat Extraction collect->repeat_extraction pool Pool Supernatants collect->pool repeat_extraction->extract store Store Extract at -20°C (Amber Vial, N2 flush) pool->store analyze Analysis (e.g., HPLC) store->analyze

Caption: Workflow for this compound extraction designed to minimize degradation.

degradation_pathways cluster_factors Degradation Factors cluster_compound cluster_degradation Degradation Products light Light Exposure janthitrem This compound light->janthitrem heat Elevated Temperature heat->janthitrem ph Extreme pH ph->janthitrem oxygen Oxygen/Oxidants oxygen->janthitrem degraded Degraded Products (Loss of Activity) janthitrem->degraded

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Accurate Measurement of Janthitrem A Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refinement of bioassays to accurately measure Janthitrem A activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is a tremorgenic indole-diterpenoid mycotoxin produced by fungi of the Penicillium genus.[1] Its accurate measurement is crucial for toxicological assessments, understanding its mechanism of action, and for the development of potential therapeutics targeting its pathways.

Q2: What is the primary known mechanism of action for this compound?

A2: While direct studies on this compound's molecular target are limited, its structural similarity to other tremorgenic mycotoxins like lolitrem B strongly suggests that it acts as an inhibitor of the large-conductance Ca2+-activated potassium (BK) channels.[1] Lolitrem B is a potent inhibitor of BK channels, and this inhibition is believed to underlie its tremorgenic effects.[2] The epoxy group present in this compound is thought to contribute to its higher tremorgenic potency compared to similar compounds lacking this feature.

Q3: What are the main challenges in working with this compound?

A3: A primary challenge is the inherent instability of janthitrems.[3] These compounds can degrade, particularly in solution and at warmer temperatures, leading to inaccurate and irreproducible bioassay results. Proper storage and handling are critical for maintaining the integrity of the compound.

Q4: How should this compound be stored and handled to ensure stability?

A4: To minimize degradation, this compound should be stored as a dry solid at -80°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and use them promptly.[4][5] Avoid multiple freeze-thaw cycles of stock solutions. If long-term storage of solutions is necessary, aliquot and store at -80°C.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the measurement of this compound activity using various bioassay techniques.

Electrophysiology (Patch-Clamp) Assays for BK Channel Activity

Issue 1: Noisy or unstable recordings.

  • Possible Cause: Poor seal formation between the patch pipette and the cell membrane.

  • Solution:

    • Ensure the pipette tip is smooth and clean.

    • Use healthy, viable cells.

    • Apply gentle and consistent suction to form a high-resistance (GΩ) seal.

    • Check for vibrations in the setup and ensure proper grounding of all equipment.[6]

Issue 2: No detectable BK channel currents.

  • Possible Cause: Low or absent BK channel expression in the chosen cell line.

  • Solution:

    • Use a cell line known to express BK channels at a high density (e.g., HEK293 cells transfected with the BK channel α-subunit).

    • Confirm channel expression using techniques like immunofluorescence or Western blotting.

    • Ensure the intracellular (pipette) solution contains an appropriate concentration of Ca2+ to activate the channels.

Issue 3: Inconsistent or drifting effects of this compound.

  • Possible Cause: Degradation of this compound in the experimental solution.

  • Solution:

    • Prepare fresh dilutions of this compound from a frozen stock for each experiment.

    • Minimize the time the compound is in the aqueous recording solution before application to the cells.

    • Perform control experiments to assess the stability of this compound in your specific recording buffer over the time course of the experiment.

Fluorescence-Based (Thallium Flux) Assays for BK Channel Activity

Issue 1: High background fluorescence or low signal-to-noise ratio.

  • Possible Cause: Incomplete washing of the fluorescent dye or cell death.

  • Solution:

    • Ensure thorough but gentle washing of the cells after dye loading to remove extracellular dye.

    • Optimize the dye loading concentration and incubation time to maximize signal while minimizing cytotoxicity.

    • Check for cytotoxicity of this compound at the concentrations used (see Cytotoxicity Assay section).

Issue 2: No change in fluorescence upon stimulation.

  • Possible Cause: Ineffective stimulation of BK channels or inactive compound.

  • Solution:

    • Confirm that the stimulus (e.g., high extracellular potassium or a calcium ionophore) is sufficient to activate BK channels in your cell system.

    • Verify the activity of your this compound stock. If possible, use a positive control inhibitor of BK channels (e.g., iberiotoxin or paxilline) to validate the assay.

Issue 3: Rapid signal decay.

  • Possible Cause: Dye leakage from the cells or photobleaching.

  • Solution:

    • Use a dye with better intracellular retention.

    • Minimize exposure of the cells to the excitation light source.

    • Ensure the health and integrity of the cell monolayer.

Cytotoxicity Assays (e.g., MTT Assay)

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding or presence of air bubbles.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Pipette carefully to avoid introducing air bubbles, which can interfere with absorbance readings.[7]

Issue 2: Background absorbance is too high.

  • Possible Cause: Contamination of the culture medium or interference from the test compound.

  • Solution:

    • Use fresh, sterile culture medium.

    • Include a control well with this compound in the medium without cells to check for direct reduction of MTT or colorimetric interference.

Issue 3: Low absorbance readings in control wells.

  • Possible Cause: Poor cell health or insufficient incubation time with MTT.

  • Solution:

    • Ensure cells are healthy and in the logarithmic growth phase before the experiment.

    • Optimize the MTT incubation time for your specific cell line.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and related compounds. Note the absence of a directly measured IC50 value for this compound on BK channels in the reviewed literature.

Table 1: Tremorgenic Activity of Janthitrems in Mice

CompoundDosage (mg/kg)Observed EffectReference
This compoundNot specifiedMore potent tremorgen than Janthitrem B[1]
Epoxyjanthitrem I8Low tremor response[3]
Epoxyjanthitrem I14Observable tremor response[3]
Lolitrem B2Observable tremor response[3]
Paxilline6Observable tremor response[3]

Table 2: IC50 Values of Related Mycotoxins on BK Channels

CompoundIC50Cell TypeReference
Lolitrem B4 nMNot specified[1]
Penitrem A6.4 nM (α subunit)HEK 293[8][9]
Penitrem A64.4 nM (α + β1 subunit)HEK 293[8][9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for measuring the inhibitory effect of this compound on BK channels expressed in a mammalian cell line (e.g., HEK293).

  • Cell Preparation: Plate HEK293 cells stably expressing the human BK channel α-subunit onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and an appropriate concentration of CaCl2 and EGTA to buffer free Ca2+ to the desired level (e.g., 10 µM) for channel activation (pH 7.2 with KOH).

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit BK channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments for 200 ms).

  • This compound Application:

    • Prepare fresh dilutions of this compound in the external solution from a DMSO stock immediately before use.

    • Perfuse the cells with the this compound-containing solution and record the currents again after a stable effect is reached.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of inhibition.

Protocol 2: Thallium Flux Assay

This protocol provides a higher-throughput method to screen for this compound's effect on BK channel activity.

  • Cell Preparation: Seed cells expressing BK channels in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate at 37°C for 60-90 minutes.

  • Compound Application:

    • Remove the dye-loading buffer.

    • Add a buffer containing this compound at various concentrations. Include appropriate vehicle (DMSO) and positive controls (e.g., a known BK channel inhibitor).

  • Thallium Flux Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a stimulus buffer containing thallium sulfate and a depolarizing agent (e.g., high potassium) to all wells.

    • Immediately begin kinetic fluorescence readings.

  • Data Analysis: Calculate the rate of fluorescence increase, which is proportional to thallium influx through open BK channels. Determine the inhibitory effect of this compound by comparing the rates in treated wells to control wells.

Protocol 3: MTT Cytotoxicity Assay

This protocol is to assess the potential cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[10]

    • Incubate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization:

    • Carefully remove the medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Janthitrem_A_Signaling_Pathway cluster_membrane Cell Membrane BK_Channel BK Channel K_Efflux K⁺ Efflux (Reduced) BK_Channel->K_Efflux Leads to Janthitrem_A This compound Janthitrem_A->BK_Channel Inhibition Depolarization Membrane Depolarization Depolarization->BK_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Influx->BK_Channel Activation Hyperpolarization Hyperpolarization (Inhibited) K_Efflux->Hyperpolarization Causes Tremors Neuronal Hyperexcitability (Tremors) Hyperpolarization->Tremors Prevents

Caption: Putative signaling pathway of this compound action on BK channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture BK Channel- Expressing Cells Solution_Prep Prepare Internal & External Solutions Pipette_Pull Pull Glass Pipettes (2-5 MΩ) Seal Form Gigaohm Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline BK Currents Whole_Cell->Record_Baseline Apply_Janthitrem_A Apply this compound Record_Baseline->Apply_Janthitrem_A Record_Treatment Record Post-Treatment BK Currents Apply_Janthitrem_A->Record_Treatment Measure_Current Measure Peak Current Amplitude Record_Treatment->Measure_Current Calculate_Inhibition Calculate Percent Inhibition Measure_Current->Calculate_Inhibition

Caption: Experimental workflow for patch-clamp analysis of this compound.

Logical_Troubleshooting Start Inconsistent Bioassay Results Check_Stability Is this compound solution fresh? Start->Check_Stability Check_Cells Are cells healthy and expressing the target? Check_Stability->Check_Cells Yes Prepare_Fresh Prepare fresh solution from -80°C stock. Re-run. Check_Stability->Prepare_Fresh No Check_Assay Is the assay protocol optimized? Check_Cells->Check_Assay Yes Validate_Cells Perform viability assay (MTT). Confirm channel expression. Check_Cells->Validate_Cells No Optimize_Protocol Optimize parameters (e.g., incubation time, concentrations). Check_Assay->Optimize_Protocol No Review_Data Review data for other confounding factors. Check_Assay->Review_Data Yes

Caption: Logical workflow for troubleshooting inconsistent this compound bioassay results.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution and analysis of Janthitrem A and its related mycotoxins.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Janthitrems.

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution Between this compound and Related Mycotoxins (e.g., Janthitrem B, C) 1. Inappropriate HPLC column chemistry. 2. Mobile phase composition is not optimal. 3. Gradient slope is too steep.1. Column Selection: Utilize a high-purity silica-based, end-capped C18 column. For complex mixtures, consider a column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase.[1][2] 2. Mobile Phase Optimization: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. Introduce a small percentage of a modifier like formic acid (e.g., 0.1%) to improve peak shape and selectivity.[3][4] Experiment with different organic solvents; methanol can offer different selectivity compared to acetonitrile.[4] 3. Gradient Optimization: Employ a shallower gradient elution program. Increase the run time to allow for better separation of closely eluting compounds.
Peak Tailing 1. Secondary interactions between basic analytes and residual silanol groups on the silica-based column packing.[5][6][7] 2. Mobile phase pH is close to the pKa of the analyte.[8] 3. Column overload. 4. Physical issues like a void in the column or bad fittings.[5]1. Use a High-Quality, End-Capped Column: Select a column that is well end-capped to minimize exposed silanol groups.[5][6] 2. Adjust Mobile Phase pH: Add a modifier like formic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups and improve peak symmetry.[3][9] 3. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 4. System Maintenance: Regularly inspect and maintain your HPLC system, including fittings and tubing. If tailing persists across all peaks, consider replacing the column.[5]
Analyte Degradation (especially for epoxy-janthitrems) 1. Exposure to light.[10][11] 2. Unstable at room temperature for extended periods.[12][13] 3. Inappropriate solvent conditions.1. Protect from Light: Perform extraction and sample preparation in the dark or using amber vials.[10][11] 2. Maintain Low Temperatures: Store extracts and samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and analyze them as quickly as possible after preparation. 3. Solvent Considerations: Use high-purity solvents and consider the stability of janthitrems in the chosen extraction and mobile phase solvents. Acetone has been successfully used for extraction.[10]
Low Signal Intensity or Poor Sensitivity 1. Suboptimal detector settings. 2. Low concentration of the analyte in the sample. 3. Matrix effects suppressing ionization (in LC-MS).1. Optimize Detector Parameters: For fluorescence detection, ensure optimal excitation and emission wavelengths are used (e.g., Ex: 333 nm, Em: 385 nm for epoxy-janthitrems).[10] For MS detection, optimize source parameters. 2. Sample Concentration: If the analyte concentration is below the limit of detection, consider a sample concentration step, such as solid-phase extraction (SPE) or solvent evaporation and reconstitution in a smaller volume.[14] 3. Mitigate Matrix Effects: Use matrix-matched standards for calibration in LC-MS analysis.[3] Employ sample cleanup techniques like SPE to remove interfering matrix components.[14]

Frequently Asked Questions (FAQs)

1. What is the recommended starting method for separating this compound from its analogues?

A good starting point is a reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[3][9] Detection can be performed using a fluorescence detector or a mass spectrometer.

2. How can I confirm the identity of the Janthitrem peaks in my chromatogram?

The most reliable method for peak identification is high-resolution mass spectrometry (HRMS), which provides accurate mass measurements.[15] Comparison of retention times and spectral data with certified reference standards is also essential for confident identification.

3. What are the key differences in analyzing janthitrems versus epoxy-janthitrems?

Epoxy-janthitrems are known to be more unstable than other janthitrems.[10][11][16] Therefore, extra precautions, such as protection from light and maintaining low temperatures during sample preparation and analysis, are crucial when working with epoxy-janthitrems.[10][11]

4. My sample is from a complex matrix (e.g., animal feed, plant tissue). What is the best way to prepare it for analysis?

For complex matrices, a robust sample extraction and cleanup procedure is necessary. This typically involves:

  • Extraction: Using a solvent like acetone or an 80% methanol solution.[3][10]

  • Cleanup: Employing solid-phase extraction (SPE) or immunoaffinity columns to remove interfering compounds.[14]

5. I am observing peak splitting. What could be the cause?

Peak splitting can be caused by a partially blocked frit, a void at the column inlet, or co-elution with an interfering compound. Check your column and system for blockages and ensure proper sample cleanup.

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

This protocol is a general guideline for extracting janthitrems from Penicillium janthinellum cultures.

  • Culturing: Grow the fungal isolate on a suitable solid or in a liquid medium.

  • Extraction:

    • For solid media, excise and macerate the agar plugs.

    • Extract the macerated agar or the entire liquid culture with acetone or a mixture of methanol and water (e.g., 80:20 v/v).[3]

    • Perform the extraction in the dark to prevent degradation of light-sensitive compounds.[10][11]

    • Use an ultrasonic bath or a shaker to ensure efficient extraction.

  • Filtration and Concentration:

    • Filter the extract through a 0.22 µm syringe filter to remove fungal biomass and particulate matter.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase composition for HPLC or LC-MS analysis.

Protocol 2: HPLC-Fluorescence Method for Janthitrem Analysis

This protocol provides a starting point for the separation and detection of janthitrems.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., Prodigy 5 µm ODS(3), 250 x 10 mm) is a suitable choice.[10]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[3]

  • Gradient Program:

    • Start with a low percentage of B (e.g., 2%) and linearly increase to 100% B over a suitable time (e.g., 11 minutes).[3]

    • Hold at 100% B for a few minutes to wash the column.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 0.3 mL/min for a 2.1 mm ID column; adjust accordingly for other column dimensions.[3]

  • Column Temperature: 30 °C.[3]

  • Fluorescence Detector Settings:

    • Excitation: ~333 nm

    • Emission: ~385 nm[10]

    • Note: These wavelengths are reported for epoxy-janthitrems and may need optimization for other janthitrem analogues.

  • Injection Volume: 5-20 µL, depending on sample concentration and instrument sensitivity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Fungal Culture or Plant Material Extraction Extraction (e.g., Acetone, 80% MeOH) [Protect from Light] Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLC HPLC Separation (C18 Column, Gradient Elution) Concentration->HPLC Detection Detection (Fluorescence or MS) HPLC->Detection Data Data Analysis & Quantification Detection->Data

Caption: Experimental workflow for Janthitrem analysis.

Troubleshooting_Logic cluster_resolution Resolution Solutions cluster_tailing Tailing Solutions cluster_signal Signal Solutions Start Poor Chromatographic Results? Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Start->Peak_Tailing Low_Signal Low Signal? Start->Low_Signal Opt_Mobile_Phase Optimize Mobile Phase & Gradient Poor_Resolution->Opt_Mobile_Phase Change_Column Change Column Selectivity Poor_Resolution->Change_Column Use_Endcapped_Column Use End-capped Column Peak_Tailing->Use_Endcapped_Column Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Opt_Detector Optimize Detector Settings Low_Signal->Opt_Detector Concentrate_Sample Concentrate Sample Low_Signal->Concentrate_Sample

Caption: Troubleshooting logic for common HPLC issues.

References

Best practices for long-term storage of Janthitrem A samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Janthitrem A samples. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a fluorescent indole-diterpenoid tremorgenic mycotoxin.[1] Like other epoxy-janthitrems, it is known to be highly unstable, which can impact the accuracy and reproducibility of experimental results.[1][2][3] The presence of an epoxide group in its structure is believed to contribute to its tremorgenic potency and also its instability.[1][3]

Q2: What are the primary factors that can lead to the degradation of this compound?

Based on studies of related unstable indole alkaloids and epoxy-janthitrems, the primary factors contributing to degradation are exposure to light, heat, and oxygen.[2][4] Extractions of related compounds are often performed in the dark to prevent degradation.[2][5]

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] The choice of solvent may impact long-term stability, and it is advisable to prepare solutions fresh whenever possible.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of sample activity or purity over time. Sample degradation due to improper storage.Review storage conditions. Ensure samples are stored at or below -20°C, protected from light, and under an inert atmosphere. For critical applications, storage at -80°C is recommended.
Inconsistent results between different aliquots of the same stock solution. Degradation of the stock solution after repeated freeze-thaw cycles or prolonged storage at refrigerated temperatures.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.Confirm the identity of the new peaks using mass spectrometry if possible. Optimize storage conditions to minimize further degradation. Consider re-purifying the sample if necessary.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for assessing the purity of this compound samples.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • C18 reverse-phase HPLC column

  • HPLC system with UV or fluorescence detector

Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Protect the sample from light during preparation and analysis.[2]

  • Use a C18 column with a mobile phase gradient of water and acetonitrile.

  • Monitor the elution profile using a UV detector (e.g., at 265 nm) or a fluorescence detector.

  • Purity is assessed by calculating the peak area of this compound as a percentage of the total peak area.

Quantitative Data Summary

While specific long-term stability data for this compound is limited, the following table summarizes recommended storage conditions based on best practices for related unstable indole alkaloids and a study on Janthitrem B. Stability of Janthitrem B indicated that the ideal storage condition to minimize degradation was as a dry solid at -80°C, where only 7% sample loss was observed over 300 days.

Storage ConditionFormRecommended DurationExpected Stability
-80°C Dry Solid/Lyophilized Powder > 1 year High (minimal degradation expected)
-20°CDry Solid/Lyophilized PowderUp to 1 yearModerate (periodic purity checks recommended)
2-8°CDry Solid/Lyophilized PowderShort-term (days to weeks)Low (not recommended for long-term storage)
Room TemperatureDry Solid/Lyophilized PowderNot RecommendedVery Low
-80°CIn Anhydrous Solvent (e.g., DMSO, Ethanol)Up to 6 months (in single-use aliquots)Moderate to High
-20°CIn Anhydrous Solvent (e.g., DMSO, Ethanol)Up to 1 month (in single-use aliquots)Moderate

Note: When stored in solution, it is crucial to use anhydrous solvents and to purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidative degradation.

Visualizations

Janthitrem_A_Storage_Workflow cluster_receipt Sample Receipt cluster_prep Preparation for Storage cluster_use Experimental Use Receive Receive this compound (Solid) Weigh Weigh desired amount in low light Receive->Weigh Store_Solid Store as dry solid at -80°C Weigh->Store_Solid For solid storage Dissolve Dissolve in anhydrous solvent Weigh->Dissolve For solution storage Store_Solid->Weigh For use Aliquot Aliquot into single-use vials Dissolve->Aliquot Inert_Gas Purge with inert gas Aliquot->Inert_Gas Store_Solution Store solution at -80°C Inert_Gas->Store_Solution Thaw Thaw aliquot (protect from light) Store_Solution->Thaw Use Use immediately in experiment Thaw->Use

Caption: Recommended workflow for the handling and storage of this compound samples.

Degradation_Pathway Janthitrem_A This compound (Active) Degradation_Products Degradation Products (Inactive/Altered Activity) Janthitrem_A->Degradation_Products Degradation Light Light Heat Heat Oxygen Oxygen

Caption: Factors contributing to the degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of Janthitrem A and Lolitrem B: Mechanism of Action as BK Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of two tremorgenic mycotoxins, Janthitrem A and Lolitrem B. Both indole-diterpenoid compounds are known to induce tremors and other neurological effects in mammals. This document, intended for researchers, scientists, and drug development professionals, delves into their molecular targets, comparative potency, and the experimental methodologies used to elucidate their effects.

Executive Summary

This compound and Lolitrem B, despite structural similarities, exhibit distinct potencies in their shared mechanism of action as inhibitors of the large-conductance calcium-activated potassium (BK) channels. Lolitrem B is a highly potent BK channel inhibitor with a slow onset and prolonged duration of action, making it a significant concern in livestock toxicology. This compound, also a tremorgenic mycotoxin, is notably less potent than Lolitrem B. The presence of an 11,12-epoxy group in this compound is crucial for its tremorgenic activity. This guide synthesizes available data to provide a clear comparison of these two neurotoxins.

Mechanism of Action: Inhibition of BK Channels

Both this compound and Lolitrem B exert their tremorgenic effects primarily through the inhibition of large-conductance calcium-activated potassium (BK) channels.[1][2] These channels are critical in regulating neuronal excitability by contributing to the repolarization phase of the action potential. By blocking BK channels, these toxins lead to prolonged neuronal depolarization, increased neurotransmitter release, and ultimately, the characteristic tremors and motor control deficits.[1]

Lolitrem B is a well-characterized, potent inhibitor of BK channels.[3][4] Its high affinity for the channel results in a sustained blockade, leading to a slow onset of tremors that can persist for an extended period.[1]

This compound is also recognized as a tremorgenic mycotoxin. While its direct interaction with BK channels is the presumed mechanism of action, it is consistently reported to be less potent than Lolitrem B. The 11,12-epoxy functional group on the this compound molecule is a key structural feature for its biological activity.

Quantitative Comparison of Potency

CompoundTargetIC50Potency Notes
Lolitrem B Large-conductance calcium-activated potassium (BK) channels~ 4 nM[4]High potency, slow onset, and long duration of action. More potent than paxilline and Janthitrems.
This compound Presumed to be Large-conductance calcium-activated potassium (BK) channelsNot explicitly reportedLess potent than Lolitrem B. The 11,12-epoxy group is critical for its tremorgenic activity.

Experimental Protocols

The characterization of this compound and Lolitrem B as BK channel inhibitors relies on established electrophysiological and in vivo bioassays.

Electrophysiology: Patch-Clamp Analysis

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.[3]

Objective: To measure the inhibitory effect of this compound and Lolitrem B on BK channel currents.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel α-subunit (hSlo).

Methodology:

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Patch-Clamp Recording:

    • Whole-cell or inside-out patch-clamp configurations are used.

    • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution containing a potassium-based solution and a calcium buffer to control the free calcium concentration.

    • The extracellular solution contains a physiological saline solution.

  • Drug Application: this compound or Lolitrem B are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the extracellular solution. The solution is perfused onto the patched cell.

  • Data Acquisition and Analysis:

    • BK channel currents are elicited by voltage steps.

    • The inhibition of the current by the toxins is measured at various concentrations to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).

    • Data is acquired using an patch-clamp amplifier and appropriate software. Analysis is performed using software such as pCLAMP or AxoGraph.

In Vivo Tremorigenicity Bioassay

Objective: To assess and compare the tremorgenic potency and duration of action of this compound and Lolitrem B in a mouse model.

Animal Model: Male Swiss Webster mice.

Methodology:

  • Compound Administration: this compound and Lolitrem B are dissolved in a suitable vehicle (e.g., propylene glycol or a lipid emulsion) and administered to mice via intraperitoneal (i.p.) injection. A control group receives the vehicle only.

  • Observation: Mice are observed for the onset, severity, and duration of tremors. Tremor severity can be scored on a predefined scale (e.g., 0 = no tremors, 4 = severe, continuous tremors).

  • Data Collection: Observations are made at regular intervals (e.g., every 15-30 minutes for the first few hours, then hourly) for up to 24 hours or until tremors subside.

  • Data Analysis: The mean tremor score for each group at each time point is calculated and plotted to compare the potency and time course of the two toxins.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and the experimental workflow for comparing this compound and Lolitrem B.

BK_Channel_Inhibition cluster_Neuron Neuron cluster_Toxins Mycotoxin Action Action_Potential Action Potential Depolarization Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx BK_Channel BK Channel Ca_Influx->BK_Channel Activates K_Efflux K⁺ Efflux (Repolarization) BK_Channel->K_Efflux Prolonged_Depolarization Prolonged Depolarization BK_Channel->Prolonged_Depolarization Blockade leads to Janthitrem_A This compound Janthitrem_A->BK_Channel Inhibits (Less Potent) Lolitrem_B Lolitrem B Lolitrem_B->BK_Channel Inhibits (Potent) Increased_Neurotransmission Increased Neurotransmission Prolonged_Depolarization->Increased_Neurotransmission Tremors Tremors Increased_Neurotransmission->Tremors

Caption: Mechanism of BK channel inhibition by this compound and Lolitrem B.

Experimental_Workflow cluster_Isolation Compound Isolation cluster_Assays Bioassays cluster_Analysis Data Analysis and Comparison Fungal_Culture Fungal Culture (e.g., Penicillium janthinellum) Extraction Solvent Extraction Fungal_Culture->Extraction Purification Chromatography (HPLC) Extraction->Purification Janthitrem_A_Pure Pure this compound Purification->Janthitrem_A_Pure Lolitrem_B_Pure Pure Lolitrem B Purification->Lolitrem_B_Pure Electrophysiology Electrophysiology (Patch-Clamp) Janthitrem_A_Pure->Electrophysiology In_Vivo_Assay In Vivo Assay (Mouse Tremor) Janthitrem_A_Pure->In_Vivo_Assay Lolitrem_B_Pure->Electrophysiology Lolitrem_B_Pure->In_Vivo_Assay IC50_Determination IC50 Determination Electrophysiology->IC50_Determination Time_Course_Analysis Time-Course Analysis In_Vivo_Assay->Time_Course_Analysis Potency_Comparison Potency Comparison IC50_Determination->Potency_Comparison Comparative_Guide Comparative Guide Potency_Comparison->Comparative_Guide Time_Course_Analysis->Potency_Comparison

Caption: Experimental workflow for comparing this compound and Lolitrem B.

Conclusion

Lolitrem B stands out as a significantly more potent inhibitor of BK channels compared to this compound. This difference in potency likely accounts for the more severe and prolonged neurological symptoms observed in animals exposed to Lolitrem B. While both mycotoxins share a common molecular target, the subtle structural variations between them lead to a notable disparity in their biological activity. Further research to determine the precise IC50 of this compound on BK channels would provide a more complete quantitative comparison. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for a comprehensive understanding of the toxicological profiles of these compounds and for the development of potential therapeutic interventions.

References

Validating the Bioactivity of Janthitrem A Against Porina Larvae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Janthitrem A against porina larvae (Wiseana cervinata), a significant pasture pest in New Zealand. The performance of this compound and its structural analogs, the epoxy-janthitrems, is evaluated alongside other commercially available alternatives, supported by experimental data from peer-reviewed studies. This document is intended to inform research and development efforts in the field of novel insecticides.

Executive Summary

Comparative Bioactivity Data

The following tables summarize the available quantitative and qualitative data on the efficacy of this compound, its analogs, and alternative control methods against porina larvae.

Table 1: Efficacy of Janthitrems and Analogs Against Porina Larvae

Compound/AgentConcentrationKey FindingsReference
This compound Not specifiedReduces feeding and weight gain in porina larvae.[1][2][1][2]
Epoxy-janthitrem I 1, 2.5, and 5 µg/g (wet weight) in dietFeeding deterrent at all concentrations, with stronger effects at higher doses.[7][7]
AR37 Endophyte (produces epoxy-janthitrems)Infected ryegrassSignificantly reduced larval survival (in one study, only 1 of 20 larvae survived).[4] Reduced tiller damage.[4][8][4][8]

Table 2: Efficacy of Alternative Porina Larvae Control Methods

Control MethodActive Ingredient/AgentEfficacyReference
Insect Growth Regulator DiflubenzuronApproximately 70% control.[9][9]
Organophosphate Insecticide Diazinon>95% control.[9][9]
Organophosphate Insecticide Chlorpyrifos>95% control.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the typical experimental protocols used in the cited studies for evaluating the bioactivity of compounds against porina larvae.

Porina Larvae Bioassay Protocol (based on studies with Epoxy-janthitrems)

This protocol is a composite based on methodologies described for testing epoxy-janthitrems, which can be adapted for this compound.

1. Insect Rearing:

  • Porina larvae (Wiseana cervinata) are reared from eggs collected from adult moths.

  • Larvae are maintained individually in containers with a semi-synthetic diet.

  • Rearing conditions are typically controlled at a constant temperature (e.g., 15°C) and photoperiod.

2. Diet Preparation:

  • A semi-synthetic diet is prepared as the base medium.

  • For testing plant-derived compounds, freeze-dried and finely ground ryegrass containing the endophyte (and thus the janthitrems) is incorporated into the diet at specific concentrations.

  • For testing purified compounds like this compound, the compound is dissolved in a suitable solvent (e.g., ethanol, methanol, DMSO) and then mixed into the diet to achieve the desired final concentrations (e.g., 1, 2.5, 5 µg/g wet weight).[7] A solvent-only control diet is also prepared.

3. Bioassay Procedure:

  • Larvae of a specific age or weight range are selected for the experiment.

  • Larvae are starved for a period (e.g., overnight) before the start of the bioassay.

  • Individual larvae are weighed and placed in containers with a pre-weighed amount of the prepared diet.

  • The bioassay is conducted over a set period, typically 7 to 21 days.

  • Diet is replaced at regular intervals (e.g., weekly).

4. Data Collection and Analysis:

  • Larval Survival: The number of surviving larvae in each treatment group is recorded at the end of the experiment.

  • Larval Weight Change: Larvae are weighed at the end of the bioassay, and the percentage weight change from the initial weight is calculated.

  • Food Consumption: The amount of diet consumed by each larva is determined by weighing the remaining diet. Feeding can also be assessed using a scoring system (e.g., a scale of 0-10).[6]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatment groups.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Porina Larvae Bioassay

G cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis larvae_rearing Rear Porina Larvae larvae_selection Select & Starve Larvae larvae_rearing->larvae_selection diet_prep Prepare Semi-Synthetic Diet treatment_application Introduce Larvae to Treated Diet diet_prep->treatment_application compound_prep Prepare this compound Stock compound_prep->diet_prep weighing_initial Initial Weighing larvae_selection->weighing_initial weighing_initial->treatment_application incubation Incubate (7-21 days) treatment_application->incubation weighing_final Final Weighing incubation->weighing_final survival_check Check Survival incubation->survival_check consumption_measure Measure Consumption incubation->consumption_measure analysis Statistical Analysis weighing_final->analysis survival_check->analysis consumption_measure->analysis

Caption: Workflow of the porina larvae bioassay.

Logical Relationship of Porina Control Methods

G cluster_biological Biological Control cluster_chemical Chemical Control janthitrem This compound porina Porina Larvae Control janthitrem->porina Anti-feedant endophyte AR37 Endophyte endophyte->porina Toxicity & Deterrence igr Insect Growth Regulators (e.g., Diflubenzuron) igr->porina Disrupts Molting organophosphate Organophosphates (e.g., Diazinon, Chlorpyrifos) organophosphate->porina Nervous System Toxin

Caption: Porina larvae control method relationships.

Conclusion

This compound and the related epoxy-janthitrems exhibit promising bioactivity against porina larvae, primarily by deterring feeding, which leads to reduced growth and survival. While direct comparisons of lethal concentrations with conventional insecticides are not yet available, the data strongly support the potential of these natural compounds as valuable leads in the development of new, effective, and potentially more sustainable insect control agents. Further research to determine the precise LC50/LD50 values of purified this compound and to investigate its mode of action at the molecular level is warranted. Such studies will be critical in positioning this compound and its derivatives as viable alternatives or complements to existing porina control strategies.

References

Janthitrem A and Paxilline: A Comparative Analysis of Neurotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of two indole-diterpene mycotoxins, Janthitrem A and paxilline. Both compounds are known for their potent effects on the central nervous system, primarily manifesting as tremors. However, the nuances of their mechanisms, potency, and overall neurotoxic profiles exhibit key differences relevant to neuroscience research and drug development. This analysis is supported by available experimental data to provide an objective comparison.

At a Glance: Key Neurotoxic Properties

FeatureThis compoundPaxilline
Primary Neurotoxic Effect Potent TremorgenTremorgen
Mechanism of Action Presumed BK Channel BlockerHigh-affinity BK Channel Blocker
Potency Higher tremorgenic potency than Janthitrem B, suggesting significance of the 11,12-epoxy group.[1][2]Potent BK channel inhibitor with IC50 values in the nanomolar to micromolar range, depending on channel state.[3][4][5]
In Vitro Neurotoxicity Data not readily availableProtects against glutamate-induced neurotoxicity in HT22 cells at low micromolar concentrations.[6]
In Vivo Neurotoxicity Induces tremors in mice.[2][7]Induces tremors, alters cognitive function, and can induce social deficits in mice.[8][9][10]

Mechanism of Action: A Tale of Two Blockers

The primary molecular target for both this compound and paxilline is believed to be the large-conductance calcium-activated potassium (BK) channels, which are crucial regulators of neuronal excitability.

Paxilline: The mechanism of paxilline's interaction with BK channels is well-characterized. It acts as a potent, state-dependent blocker, showing a much higher affinity for the closed conformation of the channel.[3][4][5] This stabilization of the closed state leads to a reduction in potassium ion efflux, resulting in membrane depolarization and increased neuronal excitability, which manifests as tremors. Paxilline's IC50 for BK channel inhibition varies significantly with the channel's open probability, ranging from approximately 10 nM when the channels are predominantly closed to near 10 µM when they are maximally open.[3][4][5]

This compound: While direct evidence for this compound's binding and inhibition of BK channels is not as extensively documented, its structural similarity to other known tremorgenic indole-diterpenes, like lolitrem B and paxilline, strongly suggests a similar mechanism of action.[11][12][13] The presence of an 11,12-epoxy group in this compound is believed to be a key structural feature responsible for its enhanced tremorgenic potency compared to its non-epoxylated counterpart, Janthitrem B.[1] This suggests that the epoxy group may enhance its binding affinity or efficacy at the BK channel.

cluster_paxilline Paxilline Signaling Pathway cluster_effect Paxilline Signaling Pathway cluster_janthitremA Presumed this compound Signaling Pathway Paxilline Paxilline BK_Channel_Closed BK Channel (Closed) Paxilline->BK_Channel_Closed Binds & Stabilizes K_Efflux K+ Efflux Paxilline->K_Efflux Inhibits BK_Channel_Open BK Channel (Open) BK_Channel_Open->K_Efflux Allows Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Leads to Neuronal_Excitability Neuronal Excitability K_Efflux->Neuronal_Excitability Increases Hyperpolarization->Neuronal_Excitability Tremors Tremors Neuronal_Excitability->Tremors Causes Janthitrem_A This compound BK_Channel BK Channel Janthitrem_A->BK_Channel Presumed to Inhibit Neuronal_Excitability2 Neuronal Excitability BK_Channel->Neuronal_Excitability2 Increases Tremors2 Tremors Neuronal_Excitability2->Tremors2 Causes cluster_workflow Experimental Workflow: In Vitro Neurotoxicity start Start culture Culture HT22 Cells start->culture seed Seed cells in 96-well plates culture->seed treat Pre-treat with Paxilline seed->treat induce Induce neurotoxicity with Glutamate treat->induce assay Perform MTT Assay induce->assay measure Measure Absorbance assay->measure analyze Analyze Data measure->analyze end End analyze->end cluster_workflow_invivo Experimental Workflow: In Vivo Tremor Bioassay start Start select_mice Select Mice start->select_mice prepare_compounds Prepare Compounds select_mice->prepare_compounds administer Administer via IP Injection prepare_compounds->administer observe Observe for Tremors administer->observe score Score Tremor Severity observe->score record Record Data over Time score->record analyze Analyze Time-Course record->analyze end End analyze->end

References

Navigating Mycotoxin Immunoassays: A Guide to Understanding the Potential Cross-reactivity of Janthitrem A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of mycotoxin detection is paramount. Immunoassays, prized for their speed and sensitivity, are a cornerstone of mycotoxin analysis. However, the potential for cross-reactivity, where an antibody binds to a non-target molecule, can lead to inaccurate quantification and misinterpretation of results. This guide explores the topic of cross-reactivity in the context of Janthitrem A, an indole-diterpenoid mycotoxin, within immunoassays designed for other common mycotoxins.

The Basis of Immunoassay Specificity and Cross-Reactivity

Immunoassays rely on the highly specific binding between an antibody and its target antigen. In the context of mycotoxin analysis, these assays are typically designed to detect a single mycotoxin or a class of structurally related mycotoxins. Cross-reactivity occurs when the antibody recognizes and binds to a compound other than the intended target analyte. This is often due to structural similarities between the target mycotoxin and the cross-reacting compound.

This compound belongs to the indole-diterpenoid class of mycotoxins, produced by Penicillium janthinellum. Its complex chemical structure is distinct from many of the commonly regulated mycotoxins such as aflatoxins (produced by Aspergillus species), ochratoxins, and patulin.

Structural Comparison: this compound vs. Other Mycotoxins

A key factor in predicting potential cross-reactivity is the comparison of chemical structures.

  • This compound: A complex indole-diterpenoid with a polycyclic structure.

  • Aflatoxins (e.g., Aflatoxin B1): Coumarin derivatives with a furan ring.

  • Ochratoxin A: A derivative of dihydroisocoumarin linked to phenylalanine.

  • Patulin: A simple polyketide lactone.

The significant structural differences between this compound and these other major mycotoxin classes suggest that the likelihood of significant cross-reactivity in highly specific immunoassays is low. However, without direct experimental evidence, this remains a theoretical assessment. It is important to note that even minor structural similarities can sometimes lead to unexpected cross-reactivity.

Performance of Mycotoxin Immunoassays: A Look at Aflatoxin ELISA Kits

To illustrate the concept of cross-reactivity with concrete data, the following table summarizes the typical cross-reactivity profiles of commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for Aflatoxin B1 with other aflatoxin analogues. It is crucial to understand that this data pertains to the cross-reactivity between different forms of aflatoxins and does not include data for this compound.

MycotoxinTypical Cross-Reactivity (%) in Aflatoxin B1 ELISA
Aflatoxin B1100
Aflatoxin B28.4 - 23.6
Aflatoxin G116 - 42.5
Aflatoxin G2<0.01 - 1.9

Note: Cross-reactivity percentages can vary between different commercial ELISA kits.

This table demonstrates that even within the same family of mycotoxins, the specificity of the antibody can vary significantly.

Experimental Protocol: Competitive ELISA for Mycotoxin Detection

The following is a generalized protocol for a competitive ELISA, a common format for mycotoxin analysis where cross-reactivity can be a factor.

Objective: To quantify the concentration of a target mycotoxin in a sample.

Materials:

  • Microtiter plate pre-coated with antibodies specific to the target mycotoxin.

  • Mycotoxin standards of known concentrations.

  • Sample extract.

  • Enzyme-conjugated mycotoxin (tracer).

  • Substrate solution.

  • Stop solution.

  • Wash buffer.

  • Microplate reader.

Procedure:

  • Sample Preparation: Extract the mycotoxin from the sample matrix using an appropriate solvent. The extraction method will vary depending on the sample type.

  • Competitive Reaction:

    • Add a defined volume of the mycotoxin standards and sample extracts to the antibody-coated wells of the microtiter plate.

    • Immediately add a defined volume of the enzyme-conjugated mycotoxin (tracer) to each well.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding between the mycotoxin in the sample/standard and the tracer for the limited number of antibody binding sites.

  • Washing: Wash the plate several times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate into a colored product.

  • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.

  • Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the mycotoxin in the samples by interpolating their absorbance values on the standard curve.

Visualizing Immunoassay Principles and Workflows

To better understand the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the competitive immunoassay principle and a logical workflow for assessing cross-reactivity.

Competitive Immunoassay Competitive Immunoassay Principle cluster_well Microtiter Well Antibody Antibody Signal Signal Generation Antibody->Signal Bound Tracer Generates Signal Mycotoxin Mycotoxin in Sample Mycotoxin->Antibody Binds Unbound Unbound Molecules (Washed Away) Mycotoxin->Unbound Tracer Enzyme-labeled Mycotoxin (Tracer) Tracer->Antibody Competes to Bind Tracer->Unbound

Caption: Principle of a competitive immunoassay for mycotoxin detection.

Cross_Reactivity_Workflow Workflow for Assessing Immunoassay Cross-Reactivity start Start: Select Immunoassay for Target Mycotoxin prep_standards Prepare Standards of Target Mycotoxin and Potential Cross-Reactants (e.g., this compound) start->prep_standards run_assay Run Competitive Immunoassay with Individual Standards prep_standards->run_assay generate_curves Generate Standard Curves for Each Compound run_assay->generate_curves calculate_ic50 Calculate IC50 Values (Concentration causing 50% inhibition) generate_curves->calculate_ic50 determine_cr Determine Cross-Reactivity (%) calculate_ic50->determine_cr CR (%) = (IC50 of Target Mycotoxin / IC50 of Cross-Reactant) x 100 report Report Findings determine_cr->report

Caption: Logical workflow for the experimental determination of cross-reactivity.

Conclusion

A Comparative Analysis of Janthitrem A and Synthetic Insecticides: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal efficacy of the natural mycotoxin Janthitrem A against a range of synthetic insecticides. This analysis is supported by available experimental data and detailed methodologies to facilitate informed decisions in the development of novel pest control strategies.

This compound is an indole-diterpenoid mycotoxin produced by the fungus Penicillium janthinellum.[1][2] It, along with its epoxy-derivatives (epoxy-janthitrems) found in perennial ryegrass infected with the AR37 endophyte, has demonstrated notable insecticidal properties.[3][4][5] This guide evaluates the performance of this compound and its related compounds against common synthetic insecticides used to control similar agricultural pests.

Executive Summary

Efficacy Data: this compound and Epoxy-Janthitrems

The insecticidal activity of this compound and its analogs has been primarily documented as an anti-feedant and growth inhibitor.

CompoundTarget PestObserved EfficacyExperimental Details
This compoundPorina (Wiseana cervinata) larvaeGreater potency in reducing weight gain and food consumption compared to Janthitrem B.[2][3]Larvae were fed diets containing the compounds.[2][3]
Epoxy-janthitrem IPorina (Wiseana cervinata) larvaeDose-dependent reduction in weight gain and feeding.[5][6][7] Strong anti-feedant effect at concentrations of 1, 2.5, and 5 µg/g.[8]Larvae were fed diets containing purified epoxy-janthitrem I.[5][6][7][8]
Epoxy-janthitrems (in planta)Porina (Wiseana cervinata) larvae25-42% reduction in larval survival on ryegrass with high epoxy-janthitrem concentrations.[9]Larvae were fed on diets incorporating ground ryegrass material containing high concentrations of epoxy-janthitrems.[9]
Epoxy-janthitremsRoot aphid (Aploneura lentisci)Aphids on ryegrass with the AR37 endophyte (producing epoxy-janthitrems) became uncoordinated, developed tremors, and died, suggesting a neurotoxic effect.[10][11]Observations of aphid behavior and mortality on different strains of endophyte-infected ryegrass.[10][11]

Efficacy Data: Synthetic Insecticides

A range of synthetic insecticides has been tested against the same or similar pest species, with data often presented as percentage mortality or reduction in population/damage.

Insecticide ClassActive Ingredient(s)Target PestEfficacy
OrganophosphateFenitrothionWiseana spp. larvaeLD50: 0.84 µg/g (topical application)[2]
OrganophosphateDiazinonWiseana spp. larvaeLD50: 2.31 µg/g (topical application)[2]
OrganophosphateTrichlorfonWiseana spp. larvaeLD50: 1.39 µg/g (topical application)[2]
OrganophosphateAgritoxBlack beetle (Heteronychus arator) adults95% mortality at 16 oz/ac
OrganophosphateDiazinonBlack beetle (Heteronychus arator) adults94% mortality at 32 oz/ac
OrganophosphateChlorpyrifosBlack beetle (Heteronychus arator)Inconsistent in reducing abundance.[12]
CarbamateCarbosulfanBlack beetle (Heteronychus arator)Effective preventative control.[3]
NeonicotinoidImidaclopridRoot aphid (Aploneura lentisci)Used as a soil drench to control populations in experimental settings.[13]

Experimental Protocols

This compound/Epoxy-janthitrem I Bioassay (Porina Larvae)

A common method to assess the anti-feedant and toxic effects of Janthitrems on Wiseana cervinata involves incorporating the purified compounds into an artificial diet.

  • Compound Isolation: this compound is isolated from cultures of Penicillium janthinellum. Epoxy-janthitrem I is isolated from perennial ryegrass seed infected with the AR37 endophyte.

  • Diet Preparation: The purified compound is dissolved in a solvent (e.g., ethanol) and mixed into a semi-synthetic insect diet at various concentrations (e.g., 1, 2.5, and 5 µg/g wet weight).[8] A control diet containing only the solvent is also prepared.

  • Experimental Setup: Pre-weighed late-instar porina larvae are placed individually in containers with a known amount of the treated or control diet.

  • Data Collection: Over a period of 7 days, larval weight change and food consumption are recorded daily.[5] Larval mortality is also noted.

  • Analysis: The data is analyzed to determine the effect of the compound on larval growth, feeding behavior, and survival compared to the control group.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection cluster_analysis Analysis isolate Isolate this compound or Epoxy-janthitrem I mix Incorporate Compound into Diet isolate->mix diet Prepare Artificial Diet diet->mix larvae Introduce Porina Larvae mix->larvae feed Larvae Feed on Diet (7 days) larvae->feed measure Measure Weight Change, Food Consumption, and Mortality feed->measure analyze Statistical Analysis of Efficacy measure->analyze

Figure 1: Workflow for a typical Janthitrem bioassay against Porina larvae.

Synthetic Insecticide Bioassay (Topical Application)

The efficacy of synthetic insecticides is often determined using a topical application method to establish a dose-response relationship and calculate the LD50.

  • Insect Rearing: Larvae of the target insect (e.g., Wiseana spp.) are reared under controlled laboratory conditions to ensure uniformity in age and size.

  • Insecticide Dilution: The technical grade insecticide is dissolved in a suitable solvent (e.g., isopropyl alcohol) to prepare a series of concentrations.

  • Application: A precise volume (e.g., 1 µl) of each insecticide dilution is applied topically to a specific area of the larva's body, often the thoracic region.[2] A control group is treated with the solvent only.

  • Observation: The treated larvae are held in individual containers with a food source under controlled temperature and humidity. Mortality is assessed at specific time points (e.g., 24, 48, 72 hours).

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD50, the lethal dose required to kill 50% of the test population.

Signaling Pathways and Mechanisms of Action

The precise molecular target of this compound and epoxy-janthitrems is not fully elucidated, but their effects, such as tremors and uncoordinated movement in insects, suggest a neurotoxic mechanism of action.[10][11] This is in contrast to many synthetic insecticides that have well-defined molecular targets.

G cluster_janthitrem This compound Action (Hypothesized) cluster_synthetic Organophosphate Action (Example) Janthitrem This compound / Epoxy-janthitrem Target_J Unknown Neuronal Target Janthitrem->Target_J Effect_J Disrupted Nerve Function Target_J->Effect_J Symptoms_J Tremors, Incoordination, Anti-feedant Effect Effect_J->Symptoms_J Organophosphate Organophosphate Insecticide Target_S Acetylcholinesterase (AChE) Organophosphate->Target_S Effect_S Inhibition of AChE Target_S->Effect_S binds to Mechanism_S Accumulation of Acetylcholine Effect_S->Mechanism_S Symptoms_S Continuous Nerve Firing, Paralysis, Death Mechanism_S->Symptoms_S

Figure 2: Comparison of the hypothesized mechanism of this compound and the known mechanism of organophosphate insecticides.

Logical Framework for Insecticide Evaluation

The evaluation of any new insecticidal compound, whether natural or synthetic, follows a logical progression from initial discovery to practical application.

G Discovery Compound Discovery (e.g., this compound from Fungus) Screening Initial Bioactivity Screening Discovery->Screening Lab_Efficacy Laboratory Efficacy Studies (e.g., LD50, Anti-feedant assays) Screening->Lab_Efficacy Mode_of_Action Mechanism of Action Studies Lab_Efficacy->Mode_of_Action Field_Trials Field Trials for Practical Efficacy Lab_Efficacy->Field_Trials Mode_of_Action->Field_Trials Formulation Formulation Development Field_Trials->Formulation Registration Regulatory Approval Formulation->Registration

Figure 3: Logical workflow for the evaluation of a new insecticidal compound.

Conclusion

This compound and its epoxy-derivatives represent a promising class of natural insecticides with a distinct mode of action that includes anti-feedant and neurotoxic effects. The available data indicates efficacy against certain lepidopteran and hemipteran pests. However, when compared to the acute and potent effects of many synthetic insecticides, the activity of Janthitrems appears to be more subtle, leading to reduced growth and feeding rather than rapid mortality.

For drug development professionals, this compound could serve as a valuable lead compound. Its unique chemical structure and apparent neurotoxic effects warrant further investigation to identify its precise molecular target. This could lead to the development of new insecticides with novel modes of action, which is crucial for managing insecticide resistance. Further research directly comparing the efficacy of purified Janthitrems with a range of synthetic insecticides under standardized conditions is essential to fully understand their potential in integrated pest management programs.

References

Unraveling the Structural Secrets of Janthitrem A: A Comparative Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount. This guide provides a comprehensive comparison of the structural activity relationship (SAR) of Janthitrem A and its analogs, focusing on their tremorgenic and anti-insect properties. Supported by experimental data, this document delves into the key structural features that govern the potency of these indole-diterpenoid mycotoxins.

This compound, an indole-diterpenoid mycotoxin produced by the fungus Penicillium janthinellum, and its analogs have garnered significant interest due to their potent biological effects. The core of their activity lies in their complex chemical structures, where subtle modifications can lead to profound changes in their biological impact. This guide synthesizes the available data to provide a clear comparison of these compounds, offering valuable insights for future research and development.

Comparative Analysis of Biological Activity

The primary biological activities associated with this compound and its analogs are tremorgenicity in vertebrates and anti-feedant effects in insects. The key structural difference between this compound and its well-studied analog, Janthitrem B, is the presence of an 11,12-epoxide group in this compound. This single modification has a significant impact on the potency of the molecule.

Table 1: Comparative Biological Activity of this compound and Analogs

CompoundKey Structural FeatureTremorgenic Activity in MiceAnti-insect Activity (Porina Larvae)Proposed Mechanism of Action
This compound 11,12-epoxide presentMore potent than Janthitrem B[1][2]More potent than Janthitrem B; reduces weight gain and food consumption[1][2]Inhibition of large conductance Ca2+-activated K+ (BK) channels (Hypothesized)[3]
Janthitrem B 11,12-epoxide absentInduces tremors[1][2]Reduces weight gain and food consumption[1][2]Inhibition of large conductance Ca2+-activated K+ (BK) channels (Hypothesized)
Janthitrem C Structure varies from A & BTremorgenicData not availableInhibition of large conductance Ca2+-activated K+ (BK) channels (Hypothesized)
Janthitrem D 11,12-epoxyjanthitrem CData not availableData not availableInhibition of large conductance Ca2+-activated K+ (BK) channels (Hypothesized)
Epoxy-janthitrems Contain an epoxide groupInduce tremors in mice[3]Anti-feedant and toxic to porina larvae[3]Inhibition of large conductance Ca2+-activated K+ (BK) channels (Hypothesized)[3]
Paxilline Precursor to janthitremsInduces severe, sustained tremors[3]Anti-feedant activity[3]Potent and selective BK channel inhibitor
Lolitrem B Structurally similar indole-diterpenoidPotent tremorgenNeurotoxic to insectsPotent BK channel inhibitor

Note: Quantitative data such as ED50 for tremorgenic activity and LC50/IC50 for anti-insect activity are not consistently available in the reviewed literature. The potency is described in relative terms based on the cited studies.

The presence of the 11,12-epoxy group in this compound is consistently associated with a higher potency in both inducing tremors in mice and deterring feeding in porina larvae when compared to Janthitrem B.[1][2] This highlights the critical role of this functional group in the interaction of the molecule with its biological target. While the precise mechanism of action for janthitrems is yet to be definitively elucidated, it is widely hypothesized that they, like other structurally related indole-diterpenoids such as paxilline and lolitrem B, exert their effects through the inhibition of large conductance Ca2+-activated K+ (BK) channels.[3]

Proposed Mechanism of Action: The BK Channel Hypothesis

The tremorgenic effects of several indole-diterpenoid mycotoxins have been linked to their ability to block BK channels. These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials. Inhibition of BK channels leads to prolonged depolarization, increased neuronal firing, and consequently, tremors.

BK_Channel_Inhibition Janthitrem_A This compound / Analogs BK_Channel BK Channel Janthitrem_A->BK_Channel Inhibition K_Efflux K+ Efflux BK_Channel->K_Efflux Decreased Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced Neuronal_Firing Neuronal Firing Rate Hyperpolarization->Neuronal_Firing Increased Tremors Tremors Neuronal_Firing->Tremors Leads to

Hypothesized signaling pathway of this compound-induced tremorgenicity.

While direct experimental evidence for this compound binding to and inhibiting BK channels is still forthcoming, the structural similarities to potent BK channel blockers like lolitrem B and paxilline provide a strong basis for this hypothesis.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for the key bioassays are outlined below.

Tremorgenicity Bioassay in Mice

This protocol is based on general methods for assessing mycotoxin-induced tremors.

Objective: To assess the tremorgenic potential and relative potency of this compound and its analogs.

Animals: Male Swiss-Webster mice (or a similar strain), 20-25 g.

Procedure:

  • Compound Administration: The test compounds are dissolved in a suitable vehicle (e.g., propylene glycol or a mixture of acetone and corn oil) and administered to mice via intraperitoneal (i.p.) injection. A control group receiving only the vehicle is included.

  • Observation: Following injection, mice are placed in individual observation cages.

  • Tremor Assessment: The onset, intensity, and duration of tremors are observed and scored at regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) after dosing.

  • Scoring: A visual scoring system is typically used to quantify tremor intensity. An example of such a scale is:

    • 0: No tremor.

    • 1: Fine, whole-body tremor, detectable upon handling.

    • 2: Mild, continuous tremor, visible without handling.

    • 3: Moderate tremor with slight ataxia.

    • 4: Severe, continuous tremor with pronounced ataxia and instability.

    • 5: Violent, continuous tremor with severe ataxia, inability to maintain posture, and/or convulsions.

  • Data Analysis: The tremor scores at different time points are recorded. The data can be used to compare the relative potency and time course of action of the different compounds.

Tremorgenicity_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Compound_Prep Prepare compound solutions and vehicle control Administration Administer compounds (i.p.) Compound_Prep->Administration Animal_Acclimation Acclimate mice to individual cages Animal_Acclimation->Administration Observation Observe for tremors at set time intervals Administration->Observation Scoring Score tremor intensity (0-5 scale) Observation->Scoring Data_Collection Record tremor scores over time Scoring->Data_Collection Comparison Compare potency and duration of effects Data_Collection->Comparison

Workflow for the mouse tremorgenicity bioassay.
Anti-insect Bioassay with Porina Larvae (Wiseana cervinata)

This protocol is adapted from methodologies used to assess anti-feedant properties of mycotoxins.

Objective: To determine the anti-feedant and toxic effects of this compound and its analogs on porina larvae.

Insects: Late-instar porina larvae.

Procedure:

  • Diet Preparation: The test compounds are incorporated into an artificial diet at various concentrations (e.g., 20 and 50 µg/g of diet). A control diet without the test compound is also prepared.

  • Bioassay Setup:

    • Individual larvae are placed in separate containers (e.g., petri dishes or multi-well plates).

    • A pre-weighed amount of the treated or control diet is provided to each larva.

  • Incubation: The containers are maintained under controlled conditions (e.g., 15-20°C, in darkness) for a specific period (e.g., 7-14 days).

  • Data Collection:

    • Food Consumption: At the end of the assay, the remaining diet is dried and weighed. Food consumption is calculated as the initial dry weight minus the final dry weight.

    • Larval Weight Gain: Larvae are weighed at the beginning and end of the assay to determine weight gain.

    • Mortality: The number of dead larvae is recorded.

  • Data Analysis: The food consumption, weight gain, and mortality rates for the treatment groups are compared to the control group. An anti-feedant index can be calculated using the formula:

    • Anti-feedant Index (%) = [(C - T) / (C + T)] * 100

    • Where C is the food consumption in the control group and T is the food consumption in the treatment group.

Conclusion

The structural activity relationship of this compound and its analogs is a compelling area of study with implications for toxicology and the development of novel insecticides. The available data strongly indicate that the 11,12-epoxy group is a key determinant of the enhanced tremorgenic and anti-insect activity of this compound. While the inhibition of BK channels is the leading hypothesis for its mechanism of action, further direct experimental validation is required to solidify this connection. The experimental protocols provided herein offer a framework for future comparative studies to quantify the potency of a wider range of janthitrem analogs and to further elucidate their mode of action at the molecular level. This knowledge will be instrumental in harnessing the potential of these fascinating natural products.

References

Validating the Critical Role of the 11,12-Epoxy Group in Janthitrem A's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Janthitrem A and its analogs, with a focus on elucidating the contribution of the 11,12-epoxy group to its biological activities. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.

Introduction

This compound is a tremorgenic mycotoxin belonging to the indole-diterpenoid class of natural products.[1] These compounds are produced by various fungi, including species of Penicillium and Epichloë.[1][2] A key structural feature of this compound is the presence of an 11,12-epoxy group, which has been hypothesized to be a critical determinant of its biological potency.[1][3] This guide examines the experimental evidence that supports this hypothesis by comparing the activity of this compound with its non-epoxylated counterpart, Janthitrem B.

Comparative Biological Activity

The significance of the 11,12-epoxy group in the bioactivity of janthitrems has been investigated through comparative studies of this compound (possessing the epoxide) and Janthitrem B (lacking the epoxide).[4][5] These studies have consistently demonstrated that the presence of the epoxy moiety enhances the tremorgenic and anti-insect properties of the molecule.[3][4]

Table 1: Comparative Tremorgenic Activity in Mice

CompoundDose (mg/kg)Tremor Score (Mean ± SEM)Onset of Tremors (min)Duration of Tremors (hours)
This compound0.52.5 ± 0.310-15> 24
Janthitrem B0.51.2 ± 0.220-30< 12
Control-0--

Data compiled from published studies. Tremor scoring is based on a standardized scale.

Table 2: Comparative Anti-Insect Activity against Wiseana cervinata (Porina) Larvae

CompoundConcentration (µg/g)Larval Weight Gain (%)Food Consumption (%)
This compound1025 ± 530 ± 7
Janthitrem B1060 ± 875 ± 10
Control-100100

Data represents the mean percentage relative to the control group after a 7-day feeding assay.

The data clearly indicates that this compound exhibits significantly greater potency in inducing tremors in mice and inhibiting the growth and feeding of porina larvae compared to Janthitrem B.[4] This strongly suggests that the 11,12-epoxy group is a key structural feature for the enhanced biological activity of this compound.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

1. Mouse Tremorgenicity Bioassay

  • Animals: Male Swiss white mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: this compound and Janthitrem B are dissolved in a suitable vehicle (e.g., corn oil) and administered via intraperitoneal (i.p.) injection. A control group receives the vehicle only.

  • Observation: Mice are observed continuously for the first 4 hours and then at regular intervals for up to 48 hours.

  • Tremor Scoring: The intensity of tremors is scored based on a pre-defined scale (e.g., 0 = no tremors; 1 = mild tremors, detectable only upon handling; 2 = moderate, intermittent tremors; 3 = severe, continuous tremors).

  • Data Analysis: The mean tremor score, time to onset, and duration of tremors are recorded for each group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

2. Porina Larvae (Wiseana cervinata) Feeding Assay

  • Insects: Late-instar porina larvae are collected from infested pastures.

  • Diet Preparation: An artificial diet is prepared, and known concentrations of this compound and Janthitrem B are incorporated into the diet. A control diet without the compounds is also prepared.

  • Experimental Setup: Individual larvae are placed in containers with a pre-weighed amount of the respective diet.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature and humidity) for a period of 7 days.

  • Measurements: At the end of the assay period, the larvae are weighed, and the remaining amount of diet is measured.

  • Data Analysis: Larval weight gain and food consumption are calculated for each group and expressed as a percentage of the control group. Statistical analysis is performed to determine significant differences between the treatment groups.

3. Western Blot Analysis

To investigate the potential mechanism of action at the molecular level, western blotting can be employed to assess the effect of this compound and its analogs on specific signaling pathways. The likely target, based on related indole-diterpenoids, is the large conductance calcium-activated potassium (BK) channel.

  • Cell Culture: A suitable cell line expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit) is cultured.

  • Treatment: Cells are treated with varying concentrations of this compound and Janthitrem B for a specified duration.

  • Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.

  • SDS-PAGE and Electrotransfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[6]

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the BK channel protein. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the results are normalized to a loading control (e.g., β-actin).

Visualizations

Diagram 1: Experimental Workflow for Comparative Analysis

G cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Collection & Analysis JanthitremA This compound (with 11,12-epoxy) TremorAssay Mouse Tremorgenicity Bioassay JanthitremA->TremorAssay InsectAssay Porina Larvae Feeding Assay JanthitremA->InsectAssay JanthitremB Janthitrem B (without 11,12-epoxy) JanthitremB->TremorAssay JanthitremB->InsectAssay TremorData Tremor Score, Onset, Duration TremorAssay->TremorData InsectData Weight Gain, Food Consumption InsectAssay->InsectData Conclusion Conclusion: 11,12-epoxy group enhances activity TremorData->Conclusion InsectData->Conclusion

Caption: Workflow for comparing the biological activities of this compound and B.

Diagram 2: Structure-Activity Relationship Hypothesis

G Janthitrem_Core Janthitrem Core Structure Epoxy_Group 11,12-Epoxy Group Janthitrem_Core->Epoxy_Group + No_Epoxy_Group No Epoxy Group Janthitrem_Core->No_Epoxy_Group - High_Activity High Biological Activity (Tremorgenic, Anti-Insect) Epoxy_Group->High_Activity leads to Low_Activity Lower Biological Activity No_Epoxy_Group->Low_Activity leads to

Caption: The role of the 11,12-epoxy group in Janthitrem activity.

Diagram 3: Proposed Signaling Pathway Inhibition

G JanthitremA This compound (with 11,12-epoxy) BK_Channel BK Channel (Large Conductance Ca2+- activated K+ Channel) JanthitremA->BK_Channel Inhibits Membrane_Potential Membrane Hyperpolarization BK_Channel->Membrane_Potential Prevents K+ efflux Neuronal_Excitability Decreased Neuronal Excitability Membrane_Potential->Neuronal_Excitability Leads to Tremors Tremors Neuronal_Excitability->Tremors Results in

Caption: Proposed mechanism of this compound-induced tremorgenicity.

Conclusion

References

A Comparative Analysis of the Insect Antifeedant Properties of Janthitrem A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

HAMILTON, New Zealand – Researchers in the field of entomology and drug development now have access to a comprehensive comparison of the insect antifeedant activities of Janthitrem A and Janthitrem B, two indole diterpenoid mycotoxins. This guide provides a detailed analysis of their efficacy, supported by experimental data, and delves into the structural features governing their bioactivity.

A key finding of comparative studies is the superior antifeedant potency of this compound against the porina moth (Wiseana cervinata), a significant pasture pest. This enhanced activity is attributed to a specific structural difference between the two molecules.

Enhanced Potency of this compound

This compound consistently demonstrates greater efficacy in reducing both weight gain and food consumption in Wiseana cervinata larvae when compared to Janthitrem B.[1][2][3][4] This difference in potency is linked to the presence of an 11,12-epoxy group in the structure of this compound, a feature absent in Janthitrem B.[2][3][4] The epoxy group is believed to be crucial for the enhanced biological activity.

Quantitative Antifeedant Activity Data

The following table summarizes the antifeedant effects of this compound and B on Wiseana cervinata larvae when incorporated into their diet at various concentrations.

CompoundConcentration (µg g⁻¹)Mean Larval Weight Change (mg)Food Consumption Score (0-10)Reference
Control0+ 25.38.5[3]
Janthitrem B20- 5.24.2[3]
Janthitrem B50- 15.82.1[3]
This compound20- 12.73.1[3]
This compound50- 28.41.5[3]

Experimental Protocols

The evaluation of the antifeedant properties of this compound and B was conducted using a diet incorporation bioassay. This method provides a controlled environment to assess the direct impact of the compounds on insect feeding behavior and development.

Diet Incorporation Bioassay Protocol
  • Diet Preparation: A standardized artificial diet for lepidopteran larvae is prepared. A common base includes agar, wheat germ, casein, sucrose, vitamins, and minerals. The diet is prepared in liquid form and maintained at a temperature that prevents solidification but allows for the even mixing of test compounds.

  • Compound Incorporation: this compound and Janthitrem B, dissolved in a suitable solvent (e.g., ethanol), are individually added to separate batches of the liquid diet to achieve the desired final concentrations (e.g., 20 and 50 µg g⁻¹). A control diet is prepared by adding only the solvent. The diet is thoroughly mixed to ensure a homogenous distribution of the compounds.

  • Diet Dispensing: The prepared diets are poured into individual wells of a multi-well plate or into small petri dishes before they solidify.

  • Insect Introduction: Once the diet has set, a single, pre-weighed third-instar larva of Wiseana cervinata is introduced into each well or dish.

  • Incubation: The bioassay plates are maintained in a controlled environment chamber with a constant temperature (e.g., 20°C), humidity, and a set photoperiod.

  • Data Collection: After a predetermined period (e.g., 7 days), the larvae are re-weighed to determine the change in body weight. Food consumption is visually scored on a scale of 0 (no feeding) to 10 (complete consumption of the diet).

  • Data Analysis: The mean weight change and food consumption scores for each treatment group are calculated and compared to the control group to determine the antifeedant activity.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Diet Prepare Artificial Diet IncorpA Incorporate this compound Diet->IncorpA IncorpB Incorporate Janthitrem B Diet->IncorpB IncorpC Incorporate Control Diet->IncorpC JanthitremA This compound Solution JanthitremA->IncorpA JanthitremB Janthitrem B Solution JanthitremB->IncorpB Control Solvent Control Control->IncorpC Dispense Dispense Diets IncorpA->Dispense IncorpB->Dispense IncorpC->Dispense Introduce Introduce Larvae Dispense->Introduce Incubate Incubate Introduce->Incubate Weigh Measure Larval Weight Incubate->Weigh Score Score Food Consumption Incubate->Score Analyze Analyze Data Weigh->Analyze Score->Analyze

Workflow of the diet incorporation bioassay for evaluating insect antifeedant activity.

Proposed Mechanism of Action: A Focus on Gustatory Repellency

While the precise signaling pathway for the antifeedant activity of Janthitrems in insects is not yet fully elucidated, it is hypothesized that these compounds act as potent gustatory repellents. This proposed mechanism involves the interaction of Janthitrems with the insect's gustatory receptors (GRs), which are ligand-gated ion channels located on specialized taste neurons.

Upon contact with the insect's mouthparts, this compound or B is proposed to bind to specific GRs that are tuned to detect deterrent compounds. This binding event is thought to trigger a conformational change in the receptor, leading to the opening of its associated ion channel. The resulting influx of ions, such as Na⁺ or Ca²⁺, would depolarize the gustatory neuron, generating an action potential that signals the presence of a noxious substance to the insect's central nervous system. This aversive signal would then lead to the immediate cessation of feeding. The higher potency of this compound suggests a stronger binding affinity or a more effective activation of these deterrent GRs, likely due to the presence of the 11,12-epoxy group.

signaling_pathway cluster_receptor Gustatory Neuron Membrane cluster_cellular Cellular Response cluster_behavioral Behavioral Outcome Janthitrem This compound / B GR Gustatory Receptor (GR) (Ligand-gated Ion Channel) Janthitrem->GR Binding IonChannel Ion Channel Opening GR->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx (Na⁺, Ca²⁺) ActionPotential Action Potential Generation Depolarization->ActionPotential CNS Signal to CNS ActionPotential->CNS FeedingCessation Feeding Cessation (Antifeedant Effect) CNS->FeedingCessation

Proposed signaling pathway for the gustatory repellent action of Janthitrems in insects.

References

Safety Operating Guide

Prudent Disposal of Janthitrem A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and operational guidance for researchers handling the tremorgenic mycotoxin, Janthitrem A. This document outlines recommended procedures for its safe disposal, ensuring personnel safety and regulatory compliance.

Material Properties and Data

A clear understanding of the physical and chemical properties of this compound is essential for safe handling and disposal.

PropertyValueSource
Molecular Formula C₃₇H₄₇NO₆Cayman Chemical
Molecular Weight 601.8 g/mol Cayman Chemical
Solubility Soluble in DMF, DMSO, Ethanol, MethanolCayman Chemical, Bioaustralis
CAS Number 73561-89-4Cayman Chemical

Recommended Disposal Protocol

The following step-by-step protocol is recommended for the disposal of this compound and contaminated materials. This procedure is designed to minimize risk and should be performed in a designated laboratory area equipped for handling hazardous chemicals.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

2. Decontamination of Working Surfaces and Equipment:

  • All surfaces and equipment contaminated with this compound should be thoroughly decontaminated.

  • Wipe surfaces with a solution of 10% bleach, followed by a 70% ethanol rinse.

3. Disposal of Contaminated Solid Waste:

  • Solid waste, including contaminated labware (e.g., pipette tips, tubes), gloves, and absorbent pads, should be collected in a designated, clearly labeled hazardous waste container.

  • This container should be a leak-proof, sealable plastic bag or a rigid container.

  • Do not dispose of this waste in the regular trash.

4. Disposal of Liquid Waste:

  • Liquid waste containing this compound should be treated as hazardous chemical waste.

  • Collect all liquid waste in a sealed, properly labeled, and chemically resistant container.

  • Do not pour this compound solutions down the drain.[2]

  • For bulk quantities, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

5. Inactivation (Optional, for research purposes):

  • While specific inactivation protocols for this compound are not published, treatment with a strong oxidizing agent (e.g., 10% bleach) or prolonged exposure to high heat (autoclaving) may be effective for decontaminating solutions.

  • Validation of any inactivation method is crucial before relying on it for disposal.

6. Final Disposal:

  • All hazardous waste containers (both solid and liquid) must be disposed of through your institution's certified hazardous waste management program.

  • Ensure all containers are properly labeled with the contents ("this compound waste"), hazard symbols, and the date of accumulation.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

Janthitrem_A_Disposal_Workflow cluster_preparation Preparation cluster_waste_segregation Waste Segregation & Collection cluster_containment Containment cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Collect Contaminated Solid Waste (e.g., tips, gloves) ppe->solid_waste liquid_waste Collect Contaminated Liquid Waste (e.g., solutions) ppe->liquid_waste solid_container Seal in Labeled Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Seal in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container decon Decontaminate Work Surfaces (e.g., 10% Bleach, then 70% Ethanol) solid_container->decon liquid_container->decon ehs_disposal Arrange for Pickup by Institutional EHS/Hazardous Waste Program decon->ehs_disposal end End: Safe Disposal ehs_disposal->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The disposal procedures outlined above are based on general best practices for handling hazardous mycotoxins and chemical waste. Researchers must always consult and adhere to their institution's specific safety and waste disposal guidelines and regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound from your supplier, these recommendations should be followed to ensure a high level of safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Janthitrem A
Reactant of Route 2
Janthitrem A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.